Ioversol hydrolysate-1
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447909 | |
| Record name | AG-H-12138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-40-7 | |
| Record name | AG-H-12138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Ioversol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] The stability and impurity profile of such agents are of paramount importance in ensuring patient safety and diagnostic accuracy. One of the potential degradation products of Ioversol is its hydrolysate, referred to as Ioversol hydrolysate-1. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on available data.
This compound, identified by the CAS number 77868-40-7, is chemically known as N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[2] It is formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. Understanding the chemical characteristics of this hydrolysate is crucial for the development of stable Ioversol formulations and for the analytical monitoring of its purity.
Chemical and Physical Properties
The following table summarizes the key physico-chemical properties of this compound. It should be noted that some of these values are predicted through computational models and may not represent experimentally determined data.
| Property | Value | Source |
| CAS Number | 77868-40-7 | [2] |
| Molecular Formula | C₁₆H₂₀I₃N₃O₈ | Various Chemical Suppliers |
| Molecular Weight | 763.06 g/mol | Various Chemical Suppliers |
| Appearance | White to off-white solid | Various Chemical Suppliers |
| Boiling Point (Predicted) | 784.1 ± 60.0 °C | Various Chemical Suppliers |
| Density (Predicted) | 2.367 g/cm³ | Various Chemical Suppliers |
| pKa (Predicted) | 10.57 ± 0.70 | Various Chemical Suppliers |
| Water Solubility | Information not available | |
| Melting Point | Information not available |
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively described in publicly available literature. The formation of this hydrolysate is primarily mentioned in the context of impurity analysis during the synthesis and stability testing of Ioversol.
General Hydrolysis Procedure (Inferred from Synthesis Patents)
The hydrolysis of Ioversol to yield this compound can be inferred as a potential side reaction under certain conditions during the manufacturing process of Ioversol. The synthesis of Ioversol involves multiple steps, including the reaction of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride and subsequent reaction with 2-chloroethanol. Hydrolysis can occur as an undesirable side reaction, particularly in the presence of acidic or basic conditions and elevated temperatures.
A generalized, conceptual protocol for the forced degradation of Ioversol to produce its hydrolysate for analytical purposes would involve:
-
Dissolution: Dissolving a known quantity of Ioversol in an appropriate solvent system (e.g., water, methanol/water).
-
Stress Conditions: Subjecting the solution to hydrolytic stress. This can be achieved by:
-
Acidic Hydrolysis: Adding a mineral acid (e.g., HCl, H₂SO₄) and heating the mixture.
-
Basic Hydrolysis: Adding a base (e.g., NaOH, KOH) and heating the mixture.
-
Neutral Hydrolysis: Refluxing the solution in water for an extended period.
-
-
Monitoring: Tracking the progress of the hydrolysis reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the Ioversol peak and the appearance of the this compound peak.
-
Isolation and Purification: Once a significant amount of the hydrolysate is formed, the product would need to be isolated from the reaction mixture. This could involve neutralization, solvent evaporation, and purification techniques like preparative chromatography or crystallization.
-
Characterization: The structure and purity of the isolated this compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: The above protocol is a generalized representation. Specific reaction conditions such as temperature, pH, and reaction time would need to be optimized to selectively produce this compound.
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward hydrolysis reaction.
Ioversol Hydrolysis Pathway
The following diagram illustrates the chemical transformation of Ioversol into this compound.
Caption: Hydrolysis of Ioversol to this compound.
Conclusion
This technical guide provides a summary of the currently available chemical information for this compound. While fundamental physico-chemical properties have been identified, there is a notable lack of detailed experimental protocols for its synthesis and characterization, as well as a scarcity of spectroscopic data in the public domain. For researchers and professionals in drug development, this highlights an area where further investigation is warranted to fully characterize this important impurity and degradation product of Ioversol. A thorough understanding of this compound is essential for ensuring the quality, safety, and efficacy of Ioversol-containing contrast media.
References
Synthesis and Characterization of Ioversol Hydrolysate-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol hydrolysate-1, identified by the CAS Number 77868-40-7, is a key chemical entity associated with the non-ionic, low-osmolar radiographic contrast agent, Ioversol.[1] Also known by synonyms such as N-Desmethyl Iomeprol and Ioversol Impurity 2, this compound serves as both a potential hydrolytic degradation product of Ioversol and a synthetic intermediate in the manufacturing of related contrast media.[2][3][4] Understanding its synthesis and characterization is crucial for impurity profiling, stability studies, and process optimization in the development of iodinated contrast agents. This technical guide provides a consolidated overview of the available scientific information on the synthesis and characterization of this compound, including general methodologies and analytical approaches.
Synthesis of this compound
Detailed, step-by-step experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, its synthesis can be inferred from patent literature describing the preparation of Ioversol and its analogues, where it may be formed as an intermediate or a byproduct. The chemical name of this compound is N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[1]
A plausible synthetic approach involves the hydrolysis of a suitable precursor. One patented method for preparing a related compound, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, involves adding a mixture of acetic acid and acetic anhydride (B1165640) to the starting material, followed by recovery and hydrolysis with sodium hydroxide (B78521) solution.[5] While not a direct synthesis of this compound, this illustrates a general hydrolytic step that could be adapted.
Another general method for the preparation of Ioversol involves the reaction of 5-amino-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide with acetoxyacetyl chloride, followed by hydrolysis.[4] It is conceivable that a controlled hydrolysis of an appropriate N-substituted precursor could yield this compound.
A generalized workflow for the synthesis and purification of this compound, based on common organic synthesis practices for related compounds, is depicted below.
Characterization of this compound
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in the table below, based on available data.
| Property | Value |
| CAS Number | 77868-40-7 |
| Molecular Formula | C₁₆H₂₀I₃N₃O₈ |
| Molecular Weight | 763.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 274-276 °C |
| Density | 2.29 g/cm³ |
Note: These values are based on publicly available data for compounds with the same CAS number and may vary depending on the specific crystalline form and purity.
Spectroscopic and Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and for quantifying it in the presence of Ioversol and other related substances. A typical stability-indicating HPLC method for Ioversol utilizes a C18 or phenyl column with a mobile phase consisting of a water-methanol or water-acetonitrile gradient.[2][6] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[2][6]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) can provide accurate mass measurements, which are critical for confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure. While a specific spectrum for this compound is not publicly available, the expected signals would correspond to the aromatic protons, the protons of the dihydroxypropyl side chains, and the protons of the hydroxyacetylamino group.
A logical workflow for the analytical characterization of this compound is presented below.
Forced Degradation Studies
Forced degradation studies of Ioversol are critical for identifying potential degradation products, including this compound, and for establishing the stability-indicating nature of analytical methods.[6] These studies typically involve subjecting Ioversol to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The formation of this compound would be expected under hydrolytic (acidic or basic) conditions due to the cleavage of the N-CH₂(OH)CH(OH)CH₂OH bond in the side chain of Ioversol.
The logical relationship of a forced degradation study is outlined in the following diagram.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public domain. The following are generalized procedures based on common practices for related compounds.
General Protocol for HPLC Analysis of Ioversol and Related Substances
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A time-based gradient from high aqueous content to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
General Protocol for Forced Degradation (Acid Hydrolysis)
-
Prepare a solution of Ioversol in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to the Ioversol solution.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.
-
Periodically withdraw aliquots and neutralize them with a corresponding amount of base (e.g., 0.1 M NaOH).
-
Analyze the samples by a validated stability-indicating HPLC method to monitor the degradation of Ioversol and the formation of degradation products like this compound.
Conclusion
This compound is an important compound in the context of the quality control and stability assessment of the contrast agent Ioversol. While detailed experimental protocols and comprehensive characterization data are not widely published, this guide provides an overview of the general synthetic and analytical methodologies that are applicable. Further research and publication of detailed studies would be beneficial for the scientific community involved in the development and manufacturing of iodinated contrast agents.
References
- 1. Ioversol Impurity 2 | CAS No: 77868-40-7 [aquigenbio.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. N-Desmethyl Iomeprol [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Structure of Ioversol Hydrolysate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is essential for various radiographic imaging procedures.[1] Like all pharmaceutical compounds, Ioversol is susceptible to degradation under certain conditions, leading to the formation of impurities that must be rigorously identified and controlled to ensure patient safety and product efficacy. One such key degradation product is Ioversol Hydrolysate-1, a compound formed through the hydrolysis of the parent drug molecule. This technical guide provides an in-depth exploration of the structure elucidation of this compound, detailing the analytical methodologies employed and presenting key data in a structured format for clarity and comparative analysis.
Chemical Structure of Ioversol and its Hydrolysate-1
This compound, also known as Ioversol N-1, is formed by the hydrolytic cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain of the Ioversol molecule.
Ioversol: N,N′-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide
This compound: N,N'-Bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide
-
CAS Number: 77868-40-7
-
Molecular Formula: C16H20I3N3O8
Hydrolysis Pathway
The formation of this compound is a result of the hydrolysis of an amide linkage in the side chain of the Ioversol molecule. This degradation is typically induced under forced degradation conditions, such as acidic or basic environments, to simulate potential degradation pathways and facilitate the development of stability-indicating analytical methods.
Structure Elucidation: Experimental Workflow
The elucidation of the structure of this compound involves a multi-step analytical workflow. This process begins with forced degradation of the Ioversol drug substance to generate the hydrolysate in sufficient quantities. The degradation mixture is then subjected to chromatographic separation, followed by spectroscopic analysis for structural identification.
Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of degradation products. Below are representative protocols for the key experiments involved in the structure elucidation of this compound.
Forced Degradation Study
-
Objective: To generate Ioversol degradation products, including this compound.
-
Protocol:
-
Acid Hydrolysis: Dissolve Ioversol in 0.1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 4-8 hours) at an elevated temperature (e.g., 80°C).
-
Base Hydrolysis: Dissolve Ioversol in 0.1 M sodium hydroxide. Reflux the solution under similar conditions as acid hydrolysis.
-
Neutralization: After the stress period, cool the solutions to room temperature and neutralize them with an appropriate acid or base.
-
Sample Preparation: Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate Ioversol from its degradation products and quantify their presence.
-
Method: A stability-indicating HPLC method is essential for resolving the parent drug from all potential impurities.
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV spectrophotometry at a wavelength where Ioversol and its impurities absorb (e.g., 245 nm). |
| Column Temperature | Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility. |
| Injection Volume | 10-20 µL. |
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the separated impurity to confirm its elemental composition and structure.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically employed.
-
Protocol:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion.
-
Tandem MS (MS/MS): The parent ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Protocol:
-
Isolation: The peak corresponding to this compound is isolated from the HPLC eluent using preparative chromatography.
-
Sample Preparation: The isolated compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Spectra Acquisition: A suite of NMR experiments is performed, including:
-
1H NMR: To identify the number and types of protons.
-
13C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the analytical techniques used for the structure elucidation of this compound. Note: The exact values can vary slightly based on instrumentation and experimental conditions.
Table 1: HPLC and Mass Spectrometry Data
| Analyte | Expected Retention Time (min) | [M+H]+ (m/z) | Molecular Formula |
| Ioversol | Varies (e.g., ~10.5) | 808.9 | C18H24I3N3O9 |
| This compound | Varies (earlier than Ioversol) | 764.9 | C16H20I3N3O8 |
Table 2: Key Expected 1H and 13C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d6)
This table presents hypothetical key shifts based on the known structure. Actual experimental data would be required for definitive assignment.
| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic CH | ~7.5 - 8.5 | ~90 - 150 |
| N-CH2 (dihydroxypropyl) | ~3.2 - 3.8 | ~45 - 55 |
| CH(OH) (dihydroxypropyl) | ~3.8 - 4.5 | ~65 - 75 |
| CH2OH (dihydroxypropyl) | ~4.5 - 5.5 | ~60 - 70 |
| NH (amide) | ~8.0 - 9.5 | - |
| CO-CH2-OH | ~4.0 - 4.5 | ~60 - 65 |
| C=O (amide) | - | ~165 - 175 |
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined power of forced degradation studies, chromatographic separation, and spectroscopic analysis. By employing techniques such as HPLC, high-resolution mass spectrometry, and NMR spectroscopy, researchers and drug development professionals can confidently identify and characterize this and other potential impurities. This rigorous approach is fundamental to ensuring the quality, safety, and stability of Ioversol formulations.
References
An In-depth Technical Guide on the Physical and Chemical Stability of Ioversol and its Hydrolytic Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Ioversol, with a focus on its hydrolysis and the resulting degradation products. The information is compiled from published research on the forced degradation of Ioversol and general principles of pharmaceutical stability testing. While specific quantitative stability data for "Ioversol hydrolysate-1" is not extensively available in the public domain, this guide outlines the methodologies to assess its stability and summarizes the known degradation behavior of the parent compound, Ioversol.
Introduction to Ioversol and its Hydrolysis
Ioversol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent used in various diagnostic imaging procedures.[1][2] Its chemical stability is a critical attribute for ensuring the safety and efficacy of its formulations. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for many pharmaceuticals, including Ioversol. "this compound" is recognized as a hydrolytic degradation product of Ioversol.[3] Understanding the physical and chemical stability of this hydrolysate is crucial for formulation development, shelf-life determination, and ensuring the quality of the drug product.
Physical and Chemical Properties
Ioversol:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄I₃N₃O₉ |
| Molecular Weight | 807.11 g/mol |
| Appearance | White solid |
| Water Solubility | Soluble |
Ioversol Hydrolysate (General):
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀I₃N₃O₈ |
| Molar Mass | 763.06 g/mol |
| Appearance | White solid |
| Water Solubility | 17.68 g/L (25 ºC) |
(Data for Ioversol hydrolysate is based on general information and may not be specific to this compound)[4]
Forced Degradation and Stability-Indicating Methods
Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6][7] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values.[5]
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs for pharmaceuticals.[1]
Summary of Ioversol Degradation
A study on the forced degradation of Ioversol in its injection dosage form revealed its stability under various stress conditions. The order of stability was determined to be:
Water > Acid > Oxidation > Base > Photo
This indicates that Ioversol is most stable in an aqueous solution and most susceptible to degradation under photolytic and basic conditions.
Table 1: Summary of Forced Degradation of Ioversol
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ioversol |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5.2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 12.8 |
| Neutral Hydrolysis | Water | 24 hours | 60°C | 1.5 |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 8.7 |
| Photodegradation | UV light (254 nm) | 7 days | Room Temp | 18.3 |
(Data derived from a study on Ioversol injection. The specific identity and quantity of "this compound" were not detailed in this study.)
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability studies. The following are generalized protocols for forced degradation testing of Ioversol, based on published methodologies.
5.1. Acid Hydrolysis
-
Objective: To assess the degradation of Ioversol in an acidic environment.
-
Methodology:
-
Prepare a solution of Ioversol in 0.1 M hydrochloric acid.
-
Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and neutralize them with an appropriate base (e.g., 0.1 M sodium hydroxide).
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
5.2. Base Hydrolysis
-
Objective: To evaluate the degradation of Ioversol in an alkaline environment.
-
Methodology:
-
Prepare a solution of Ioversol in 0.1 M sodium hydroxide.
-
Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and neutralize them with an appropriate acid (e.g., 0.1 M hydrochloric acid).
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated HPLC method.
-
5.3. Neutral Hydrolysis
-
Objective: To determine the degradation of Ioversol in water.
-
Methodology:
-
Prepare a solution of Ioversol in purified water.
-
Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw and dilute the samples with the mobile phase.
-
Analyze the samples using the validated HPLC method.
-
5.4. Oxidative Degradation
-
Objective: To investigate the susceptibility of Ioversol to oxidation.
-
Methodology:
-
Prepare a solution of Ioversol in a solution of hydrogen peroxide (e.g., 30% H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw and dilute the samples with the mobile phase.
-
Analyze the samples using the validated HPLC method.
-
5.5. Photolytic Degradation
-
Objective: To assess the stability of Ioversol upon exposure to light.
-
Methodology:
-
Expose a solution of Ioversol (or the solid drug substance) to a UV light source (e.g., 254 nm) for a specified duration (e.g., 7 days).
-
Prepare a control sample stored in the dark under the same conditions.
-
At the end of the exposure period, dissolve the solid sample (if applicable) and/or dilute the solution with the mobile phase.
-
Analyze both the exposed and control samples using the validated HPLC method.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies of Ioversol.
Logical Relationship of Stability Assessment
The assessment of a drug's stability is a logical process that flows from initial stress testing to the final establishment of a shelf-life.
Caption: Logical flow for pharmaceutical stability assessment.
Conclusion
The stability of Ioversol and its hydrolytic degradation products is a critical aspect of its pharmaceutical development. While specific stability data for "this compound" is limited in publicly available literature, the forced degradation studies on the parent compound, Ioversol, provide valuable insights into its degradation pathways. Hydrolysis, particularly under basic and photolytic conditions, is a significant degradation route. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to conduct robust stability assessments of Ioversol and its hydrolysates. The development and validation of a stability-indicating analytical method are paramount for accurately monitoring the degradation and ensuring the quality, safety, and efficacy of Ioversol-containing products. Further research is warranted to isolate, characterize, and quantify "this compound" and to perform dedicated stability studies on this specific degradation product.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ioversol hydrolysate [chembk.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Hydrolytic Degradation of Ioversol Leading to Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic degradation pathways of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, with a specific focus on the formation of its primary hydrolytic degradant, Hydrolysate-1. This document details the chemical transformations, experimental protocols for stress testing, and analytical methodologies for the identification and quantification of the degradation product.
Introduction to Ioversol and its Stability
Ioversol is widely used in diagnostic imaging procedures such as CT scans and angiography to enhance the visualization of internal body structures.[1] Its chemical stability is a critical quality attribute, as degradation products can potentially impact the safety and efficacy of the drug product. Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups like amides, which are present in the Ioversol molecule. Understanding the hydrolytic degradation of Ioversol is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.
Chemical Structures of Ioversol and Hydrolysate-1
The degradation of Ioversol to Hydrolysate-1 involves a specific chemical transformation. The structures of the parent drug and the degradation product are presented below.
Ioversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.[2]
Hydrolysate-1 , also known as Ioversol N-1 or N-Desmethyl Iomeprol, is identified as N1,N3-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[3][4]
Hydrolytic Degradation Pathway of Ioversol
The primary hydrolytic degradation pathway of Ioversol to Hydrolysate-1 involves the cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain. This reaction is a hydrolysis of the amide linkage, which can be catalyzed by acidic or basic conditions. The molecular formula of Ioversol is C18H24I3N3O9, while the molecular formula of Hydrolysate-1 is C16H20I3N3O8, showing a net loss of a C2H4O group, which corresponds to the cleaved N-(2-hydroxyethyl) moiety.[4][5]
Quantitative Data Summary
Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes the typical conditions and outcomes of forced degradation studies on Ioversol, which can be adapted to specifically investigate the formation of Hydrolysate-1.
| Stress Condition | Reagent/Parameters | Observation | Potential for Hydrolysate-1 Formation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 60°C | Degradation observed | High |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 60°C | Significant degradation | High |
| Neutral Hydrolysis | Water, 60°C | Minimal degradation | Low |
| Oxidative | 3% to 30% H2O2, Room Temperature | Degradation observed | Low (primary pathway is oxidation) |
| Thermal | 60°C to 80°C (solid state and solution) | Degradation observed | Moderate (can accelerate hydrolysis) |
| Photolytic | UV/Vis light exposure | Degradation observed | Low (primary pathway is photodegradation) |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and subsequent analysis are provided below.
Forced Hydrolytic Degradation of Ioversol
Objective: To induce and monitor the hydrolytic degradation of Ioversol to form Hydrolysate-1 under acidic and basic conditions.
Materials:
-
Ioversol drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Ioversol in deionized water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Transfer a known volume of the Ioversol stock solution into a volumetric flask.
-
Add an equal volume of 1 M HCl.
-
Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the Ioversol stock solution into a volumetric flask.
-
Add an equal volume of 1 M NaOH.
-
Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.
-
Withdraw samples at various time points.
-
Neutralize the samples with an appropriate amount of 1 M HCl before analysis.
-
-
Sample Analysis: Analyze the withdrawn samples using a stability-indicating HPLC method to quantify the remaining Ioversol and the formed Hydrolysate-1.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying Ioversol from its degradation products, including Hydrolysate-1.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by the UV spectrum of Ioversol (e.g., 245 nm).
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Conclusion
The primary hydrolytic degradation pathway of Ioversol leads to the formation of Hydrolysate-1 through the cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain. This degradation is more pronounced under acidic and basic conditions. The provided experimental protocols for forced degradation and HPLC analysis serve as a robust framework for researchers and drug development professionals to study the stability of Ioversol and ensure the quality and safety of its pharmaceutical formulations. Further studies to elucidate the precise kinetics of Hydrolysate-1 formation under various conditions would be beneficial for a more comprehensive understanding of Ioversol's stability profile.
References
In-depth Technical Guide on the Potential Biological Activity of Ioversol Hydrolysate-1: An Analysis of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document addresses the inquiry into the potential biological activity of Ioversol (B29796) hydrolysate-1. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the biological effects of this specific compound. Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is well-characterized as being metabolically stable, with over 95% of the administered dose excreted unchanged through the kidneys.[1] This inherent stability minimizes the in vivo generation of metabolites or hydrolysates, which likely contributes to the scarcity of research on their biological activities.
"Ioversol hydrolysate-1" is commercially available as a research chemical and is identified as a hydrolyzate of Ioversol.[2] There is also a patent for a preparation method of a related substance, "iodofol hydrolysate." Additionally, the CAS number for this compound is associated with "N-DesMethyl IoMeprol," suggesting its potential role as an intermediate in organic synthesis. However, beyond these classifications, the scientific literature does not contain studies detailing its biological mechanism of action, quantitative data from biological assays, or established experimental protocols for its assessment.
Given the absence of foundational data, this guide will outline a theoretical framework for investigating the potential biological activity of this compound, based on the known properties of the parent compound, Ioversol, and general principles of drug metabolite analysis.
Characterization of Ioversol and its Hydrolysis
Ioversol is a tri-iodinated benzene (B151609) derivative with a molecular weight of 807.11 g/mol . Its structure is designed for high water solubility and low osmolality to minimize adverse effects when used as a contrast agent. The hydrolysis of Ioversol would likely involve the cleavage of one or more of its amide bonds.
Diagram of Postulated Ioversol Hydrolysis:
Caption: Postulated hydrolytic degradation pathway of Ioversol.
Theoretical Framework for Investigating Biological Activity
Should research on this compound be undertaken, a systematic approach would be required to determine its potential biological effects. The following sections outline hypothetical experimental workflows.
In Vitro Cytotoxicity and Genotoxicity Assays
The initial assessment of a novel compound typically involves evaluating its potential to cause cellular damage or genetic mutations.
Table 1: Proposed In Vitro Assays for this compound
| Assay Type | Cell Line(s) | Endpoint(s) | Purpose |
| Cytotoxicity | Human kidney (e.g., HEK293), Human liver (e.g., HepG2) | Cell viability (e.g., MTT, LDH release), Apoptosis markers (e.g., caspase activity) | To determine the concentration at which the compound induces cell death. |
| Genotoxicity | Bacterial reverse mutation (Ames test), In vitro micronucleus assay (e.g., CHO, TK6 cells) | Mutations, Chromosomal damage | To assess the potential of the compound to cause genetic damage. |
Experimental Workflow for In Vitro Toxicity Screening:
Caption: A hypothetical workflow for the initial in vitro toxicity screening of this compound.
Investigation of Potential Signaling Pathway Modulation
Based on the known effects of some contrast media on renal and vascular cells, a subsequent investigation could explore the impact of this compound on relevant signaling pathways. For instance, pathways related to oxidative stress, inflammation, and apoptosis are often implicated in drug-induced toxicity.
Hypothetical Signaling Pathway for Investigation:
Caption: A simplified diagram of potential signaling pathways that could be investigated for modulation by this compound.
Conclusion and Future Directions
The current body of scientific literature does not provide evidence of biological activity for this compound. The parent compound, Ioversol, is known for its high stability and minimal metabolism, which may explain the lack of research into its degradation products.
For researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate de novo research, beginning with fundamental in vitro studies as outlined in the theoretical framework above. Any investigation into the biological activity of this compound would be breaking new ground in this specific area. Without such foundational research, it is not possible to provide a detailed technical guide on its biological activity. Further research is required to elucidate any potential biological effects of this compound.
References
In Vitro Toxicity Screening of Ioversol Hydrolysate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the in vitro toxicity screening of Ioversol hydrolysate-1. As of the latest literature review, specific quantitative toxicity data and detailed experimental protocols for this compound are not publicly available. Therefore, the data presented in the tables are illustrative examples based on typical findings for iodinated contrast media and their degradation products. The experimental protocols are established methods that can be adapted for the evaluation of this compound.
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures.[1][2] Under certain conditions, such as exposure to heat, light, or changes in pH, Ioversol can undergo hydrolysis, leading to the formation of degradation products. This compound is one such potential impurity or degradation product.[3] The toxicological profile of these hydrolysates is of significant interest to ensure patient safety and meet regulatory standards.
This technical guide outlines a comprehensive in vitro strategy for the toxicity screening of this compound. It covers key toxicological endpoints, including cytotoxicity, genotoxicity, and mechanisms of cell death such as apoptosis and oxidative stress. Detailed experimental protocols and data presentation formats are provided to guide researchers in the systematic evaluation of this compound.
Data Presentation: Summary of Toxicological Endpoints
Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. The following tables are examples of how quantitative data for this compound could be structured.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 (µg/mL) |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | Data not available |
| 48 | Data not available | ||
| LDH | 24 | Data not available | |
| 48 | Data not available | ||
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | Data not available |
| 48 | Data not available | ||
| LDH | 24 | Data not available | |
| 48 | Data not available | ||
| hCMEC/D3 (Human Cerebral Microvascular Endothelial Cells) | MTT | 24 | Data not available |
| 48 | Data not available | ||
| LDH | 24 | Data not available | |
| 48 | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Genotoxicity Assessment of this compound
| Assay | Cell Line | Concentration Range Tested (µg/mL) | Result |
| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium TA98, TA100, TA1535, TA1537 | Data not available | Data not available |
| In Vitro Micronucleus Assay | CHO-K1 (Chinese Hamster Ovary) | Data not available | Data not available |
| Comet Assay (Single Cell Gel Electrophoresis) | TK6 (Human Lymphoblastoid) | Data not available | Data not available |
Table 3: Apoptosis and Oxidative Stress Markers
| Cell Line | Parameter | Concentration of this compound (µg/mL) | Fold Change vs. Control |
| HEK293 | Caspase-3/7 Activity | Data not available | Data not available |
| Annexin V Positive Cells | Data not available | Data not available | |
| Reactive Oxygen Species (ROS) Production | Data not available | Data not available | |
| Superoxide Dismutase (SOD) Activity | Data not available | Data not available | |
| Malondialdehyde (MDA) Levels | Data not available | Data not available |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of in vitro toxicity studies.
Cell Culture
-
Cell Lines:
-
HEK293 (ATCC® CRL-1573™)
-
HepG2 (ATCC® HB-8065™)
-
hCMEC/D3 (Cedarlane Laboratories)
-
-
Culture Media:
-
HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HepG2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
hCMEC/D3: Endothelial Cell Basal Medium-2 (EBM-2) supplemented with the necessary growth factors.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Genotoxicity Assays
-
Cell Treatment: Treat CHO-K1 cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cytochalasin B Addition: Add Cytochalasin B to arrest cytokinesis.
-
Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control.
Apoptosis and Oxidative Stress Assays
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
-
Cell Loading: Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro toxicity screening.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical apoptosis signaling pathway.
Tiered Logical Relationship for Toxicity Testing
Caption: Tiered approach for in vitro toxicity assessment.
References
Ioversol Hydrolysate-1: A Potential Biomarker for Contrast Media Degradation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ioversol, a widely used non-ionic iodinated contrast agent, and the potential of its degradation product, Ioversol hydrolysate-1, as a biomarker for monitoring the stability of contrast media formulations. This document summarizes quantitative data from forced degradation studies, details relevant experimental protocols, and presents visual workflows and degradation pathways to facilitate a comprehensive understanding of Ioversol's degradation profile. The information herein is intended to support research and development efforts in the fields of pharmaceutical analysis, drug stability, and quality control.
Introduction
Ioversol is a tri-iodinated benzene (B151609) derivative used as a contrast agent in various medical imaging procedures, including CT scans and angiography.[1][2] Its chemical stability is a critical quality attribute, as degradation can lead to the formation of impurities that may impact efficacy and safety. One of the primary degradation pathways for compounds containing amide bonds, such as Ioversol, is hydrolysis. This compound is a known hydrolyzate of Ioversol, available as a research chemical, suggesting its potential as a specific marker for hydrolytic degradation.[3] Understanding the conditions that lead to the formation of this compound is crucial for developing stable formulations and establishing meaningful quality control specifications.
Quantitative Data on Ioversol Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study by Najana et al. (2019) investigated the degradation of Ioversol under various stress conditions. The following table summarizes the percentage of Ioversol degradation observed.[4]
| Stress Condition | Parameters | Duration | % Degradation of Ioversol |
| Acid Hydrolysis | 0.1N HCl | 24 hours | 10.5% |
| Base Hydrolysis | 0.1N NaOH | 24 hours | 18.2% |
| Oxidation | 3% H₂O₂ | 24 hours | 12.8% |
| Thermal Degradation | 60°C | 3 hours | 8.7% |
| Photodegradation | UV light | 7 hours | 25.4% |
Data sourced from Najana et al. (2019).[4]
Note: While the study quantified the overall degradation of Ioversol, it did not identify or quantify the specific degradation products formed, including this compound.
Experimental Protocols
Forced Degradation of Ioversol
The following protocols are based on the methodology described by Najana et al. (2019) for the forced degradation of Ioversol injection samples.[4]
3.1.1. Acid Hydrolysis
-
Prepare a stock solution of Ioversol injection.
-
To 10 mL of the stock solution, add 10 mL of 0.1N hydrochloric acid.
-
Keep the mixture at room temperature for 24 hours.
-
After incubation, neutralize the solution with an appropriate volume of 0.1N sodium hydroxide.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
3.1.2. Base Hydrolysis
-
Prepare a stock solution of Ioversol injection.
-
To 10 mL of the stock solution, add 10 mL of 0.1N sodium hydroxide.
-
Keep the mixture at room temperature for 24 hours.
-
After incubation, neutralize the solution with an appropriate volume of 0.1N hydrochloric acid.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
3.1.3. Oxidative Degradation
-
Prepare a stock solution of Ioversol injection.
-
To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
3.1.4. Thermal Degradation
-
Prepare a stock solution of Ioversol injection in water.
-
Heat the solution at 60°C for 3 hours.
-
After heating, allow the solution to cool to room temperature.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
3.1.5. Photodegradation
-
Expose the Ioversol injection sample solution to UV light for 7 hours.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method for Ioversol
The following HPLC method was developed and validated for the quantification of Ioversol and is suitable for analyzing samples from forced degradation studies.[4]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) |
| Column | Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) |
| Mobile Phase | Water:Methanol (90:10 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 50 µL |
| Column Temperature | 35°C |
| Retention Time of Ioversol | 4.11 min |
Degradation Pathway and Experimental Workflow
Proposed Hydrolytic Degradation Pathway of Ioversol
Ioversol contains three amide linkages, which are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the amide bond on the side chain at the 5-position of the tri-iodinated benzene ring would lead to the formation of this compound and N-(2-hydroxyethyl)glycine.
Caption: Proposed hydrolytic degradation of Ioversol.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the general workflow for conducting a forced degradation study of Ioversol and analyzing the resulting samples.
Caption: Workflow for Ioversol forced degradation study.
Conclusion
The provided data and protocols offer a solid foundation for researchers and drug development professionals working with Ioversol. The forced degradation studies confirm that Ioversol is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress, with hydrolysis being a significant pathway. While "this compound" is a logical and commercially recognized product of Ioversol hydrolysis, further studies are needed to definitively identify and quantify its formation under specific stress conditions. Such studies would solidify its role as a key biomarker for monitoring the stability of Ioversol-containing contrast media. The stability-indicating HPLC method detailed in this guide is a valuable tool for carrying out these necessary investigations.
References
Understanding the formation of Ioversol impurities
An In-depth Technical Guide to the Formation of Ioversol (B29796) Impurities
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic imaging.[1] Administered intravenously or intra-arterially, it enhances the visibility of internal body structures during X-ray-based procedures like CT scans and angiography by opacifying blood vessels and tissues.[1] The quality and purity of Ioversol are paramount, as impurities can affect both the safety and efficacy of the diagnostic procedure. Impurities in Ioversol can originate from the multi-step chemical synthesis process or from the degradation of the drug substance under various environmental conditions.[1] This guide provides a detailed technical overview of the formation of these impurities, tailored for researchers, scientists, and drug development professionals.
Classification of Impurities
Ioversol impurities are broadly categorized based on their origin, as stipulated by international regulatory bodies like the ICH.[1][2]
-
Process-Related Impurities: These are substances formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents.[1][3]
-
Degradation Impurities: These result from the chemical breakdown of the Ioversol molecule over time due to exposure to stress factors such as heat, light, humidity, and reactive oxygen species.[1][4]
-
Other Impurities: This category includes residual solvents used during synthesis and elemental impurities that may be introduced from catalysts or manufacturing equipment.[1][3]
Process-Related Impurities: The Synthetic Pathway
The synthesis of Ioversol is a complex, multi-step process. Impurities can arise at various stages if reactions are incomplete or if side reactions occur. A key intermediate in one common synthesis route is 5-[N-(2-acetoxyethyl)-acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, referred to as "Compound A".[5][6] This intermediate is then hydrolyzed to yield the final Ioversol product.[5]
A significant process-related impurity is the O-alkylated isomer of Compound A, which is formed as an undesired by-product during the alkylation step.[5][6] This isomer and its subsequent by-products are challenging and costly to remove during purification.[5][6] Improved synthesis methods focus on a "selective hydrolysis" step to reduce the formation of these difficult-to-remove impurities.[5][6]
Caption: Simplified synthesis pathway for Ioversol highlighting the formation of a key process impurity.
Table 1: Common Process-Related Impurities in Ioversol
| Impurity Name | CAS Number | Molecular Formula | Origin |
| O-Alkyl Isomer of Compound A | Not Available | C₂₇H₃₀I₃N₃O₁₄ | Side reaction (O-alkylation) during synthesis of Intermediate "Compound A".[5][6] |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | Not Available | C₁₄H₁₈I₃N₃O₆ | Unreacted starting material or hydrolysis by-product.[7] |
| 5-hydroxyacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | Not Available | C₁₆H₂₀I₃N₃O₈ | Intermediate from an alternative synthesis route.[7][8] |
| N,N'-bis(2,3-dihydroxypropyl)-5-[[N-(2-hydroxyethyl)formamyl]methoxy]-2,4,6-triiodo-1,3-benzenedicarboxamide | Not Available | C₁₉H₂₆I₃N₃O₉ | Side reaction product under strong basic conditions.[7][8] |
| Ioversol Impurity 5 | 134768-85-7 | Not Available | Process-related impurity.[1] |
| Ioversol Impurity 8 | 134768-83-5 | Not Available | Process-related impurity.[1] |
Degradation Impurities: Stability Under Stress
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][9] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as high temperature, extreme pH, intense light, and oxidizing agents.[4][10] For iodinated contrast media like Ioversol, common degradation pathways include deiodination, hydrolysis of amide bonds, oxidation of alcohol groups, and dehydration.[11][12]
Caption: General degradation pathways of Ioversol under various forced degradation (stress) conditions.
Summary of Forced Degradation Studies
A stability-indicating HPLC method was developed to analyze Ioversol under various stress conditions.[13] The study provides quantitative data on the extent of degradation, demonstrating the susceptibility of Ioversol to hydrolytic and oxidative stress.
Table 2: Quantitative Summary of Ioversol Forced Degradation
| Stress Condition | Duration & Temperature | % Assay of Ioversol | % Degradation |
| Acid Hydrolysis | 0.1 N HCl, 24 hr, Room Temp | 89.26 | 10.74 |
| Base Hydrolysis | 0.1 N NaOH, 24 hr, Room Temp | 91.43 | 8.57 |
| Oxidative | 3% H₂O₂, 24 hr, Room Temp | 90.12 | 9.88 |
| Neutral Hydrolysis | Water, 3 hr, 60°C | 98.61 | 1.39 |
| Photolytic | UV Light, 24 hr | 99.15 | 0.85 |
| Data sourced from a stability-indicating method development study.[13] |
Analytical Methodologies and Experimental Protocols
The detection, identification, and quantification of impurities require robust analytical methods.[14] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling of Ioversol.[1][13] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the structural elucidation of unknown impurities.[1][15]
Caption: A typical analytical workflow for the profiling and characterization of Ioversol impurities.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is based on a published method for the quantification of Ioversol and its degradation products.[13]
Objective: To provide a specific, sensitive, and accurate HPLC method capable of separating Ioversol from its degradation products formed under stress conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Analytical column: Zodiac Phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) or equivalent.
-
Ioversol Reference Standard.
-
HPLC grade Methanol and Water.
-
Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Water : Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
| Retention Time (Ioversol) | Approximately 4.11 min |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ioversol Reference Standard in the mobile phase. Dilute to a working concentration (e.g., 500 µg/mL).
-
Sample Solution: Dilute the Ioversol injection dosage form with the mobile phase to achieve a similar concentration as the standard solution.
4. Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis: Mix the sample solution with 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before dilution and injection.[13]
-
Base Hydrolysis: Mix the sample solution with 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before dilution and injection.[13]
-
Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Keep at room temperature for 24 hours before dilution and injection.[13]
-
Thermal Degradation: Heat the sample solution (in water) at 60°C for 3 hours. Cool to room temperature before injection.[13]
-
Photolytic Degradation: Expose the sample solution to UV light for 24 hours before injection.[13]
5. Analysis and Data Interpretation:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Ioversol peak.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Ioversol peak and from each other.
-
Calculate the percentage degradation using the peak areas from the chromatograms of stressed and unstressed samples.
Conclusion
Understanding the formation of impurities is a critical aspect of the development and manufacturing of Ioversol. Impurities can arise from both the synthetic process, through side reactions and residual intermediates, and from the degradation of the active substance under various environmental stresses. A thorough impurity profile, generated through forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC and LC-MS, is essential. This knowledge allows for the optimization of the synthesis and purification processes, the development of stable formulations, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of this vital diagnostic agent.
References
- 1. veeprho.com [veeprho.com]
- 2. biomedres.us [biomedres.us]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5489708A - Synthesis of ioversol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN1483723A - Method for purifying ioversol - Google Patents [patents.google.com]
- 8. CN1187317C - Preparation method of ioversol - Google Patents [patents.google.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
Ioversol hydrolysate-1 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ioversol (B29796) hydrolysate-1, a known impurity and degradation product of the non-ionic, iodinated contrast agent, Ioversol. This document details its chemical identity, formation pathway, and analytical methodologies for its detection and quantification, aimed at supporting research, quality control, and drug development activities in the pharmaceutical industry.
Core Compound Identification
Ioversol hydrolysate-1, a key related substance of Ioversol, is identified by the following chemical descriptors.
| Parameter | Value | Reference |
| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide | [1] |
| Synonyms | This compound, Ioversol N-1, N-Desmethyl Iomeprol | [1][2] |
| CAS Number | 77868-40-7 | [1] |
| Molecular Formula | C16H20I3N3O8 | [1] |
| Molecular Weight | 763.06 g/mol | [1] |
Formation via Hydrolysis: A Degradation Pathway of Ioversol
This compound is formed through the hydrolysis of the N-(2-hydroxyethyl)acetamide side chain of the Ioversol molecule. This degradation can occur under certain conditions, such as during synthesis, formulation, or storage, particularly under acidic or basic stress. The hydrolysis results in the cleavage of the C-N bond of the tertiary amide, leading to the removal of the N-(2-hydroxyethyl) group.
A patented method for the synthesis of Ioversol describes a "selective hydrolysis" step to remove an O-alkyl isomer impurity. In this process, the impurity is hydrolyzed to a compound referred to as "Compound C," which is N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide, the same chemical entity as this compound. This indicates that hydrolysis is a recognized pathway for the formation of this impurity during the manufacturing process of Ioversol.[3]
References
Methodological & Application
Application Note: Identification of Ioversol Hydrolysate-1 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of Ioversol hydrolysate-1, a potential degradation product of the iodinated contrast agent Ioversol. The protocol outlines a forced hydrolysis procedure to generate the hydrolysate, followed by a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its identification and confirmation. This methodology is critical for impurity profiling and stability testing in the development and quality control of Ioversol-based products.
Introduction
Ioversol is a non-ionic, low-osmolar radiographic contrast agent widely used in medical imaging.[1][2] Its chemical stability is a critical quality attribute, as degradation products can potentially impact safety and efficacy. One of the primary degradation pathways for compounds containing amide functional groups, such as Ioversol, is hydrolysis.[1] This application note details a comprehensive approach to controllably generate and subsequently identify a key hydrolytic degradant, herein termed this compound, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods described are essential for researchers and professionals involved in the analytical characterization and stability assessment of Ioversol.
Experimental Protocols
Forced Hydrolysis of Ioversol
This protocol describes the generation of Ioversol hydrolysates through acidic, basic, and neutral hydrolysis.
Materials:
-
Ioversol reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
High-purity water (e.g., Milli-Q®)
-
Methanol (LC-MS grade)
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of Ioversol in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the Ioversol stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Base Hydrolysis:
-
To 1 mL of the Ioversol stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Neutral Hydrolysis:
-
To 1 mL of the Ioversol stock solution, add 1 mL of high-purity water.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 9 L/min |
| Gas Temperature | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) and Product Ion Scan |
Data Presentation
Proposed Structure of this compound
For the purpose of this protocol, "this compound" is proposed to be the product of the hydrolysis of one of the two primary amide bonds of the isophthalamide (B1672271) core. This results in the cleavage of a N-(2,3-dihydroxypropyl) group, leading to a carboxylic acid moiety.
Chemical Formula of Ioversol: C18H24I3N3O9[3] Molecular Weight of Ioversol: 807.1 g/mol [3]
Proposed Structure of this compound:
-
Chemical Formula: C15H18I3N2O8
-
Calculated Monoisotopic Mass: 732.82
Quantitative Mass Spectrometry Data
The following table summarizes the key mass spectrometry parameters for the targeted identification of Ioversol and the proposed this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ioversol | 807.9 | 588.8 | 25 |
| This compound | 733.8 | To be determined | To be optimized |
Note: The product ion and collision energy for this compound will need to be determined experimentally by analyzing the product ion scan of the precursor ion at m/z 733.8. A plausible fragmentation would involve the loss of the other N-(2,3-dihydroxypropyl)carboxamide side chain.
Visualization of Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Discussion
The provided protocol offers a systematic approach for the forced degradation of Ioversol and the subsequent identification of its hydrolytic degradation product, this compound. The use of LC-MS/MS in MRM mode provides high selectivity and sensitivity for the detection of the target analyte in a complex sample matrix.[4] The product ion scan is a crucial step for the structural confirmation of the identified hydrolysate. The proposed structure of this compound is based on the chemical lability of amide bonds to hydrolysis. Further structural elucidation using high-resolution mass spectrometry and potentially NMR would be required for unequivocal identification. This methodology can be adapted for the identification of other potential degradation products of Ioversol and is a valuable tool in the comprehensive stability assessment of this important contrast agent.
References
Application Notes and Protocols: Quantification of Ioversol Hydrolysate-1 in Pharmaceutical Preparations
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as angiography and computed tomography.[1] The stability of Ioversol in pharmaceutical preparations is a critical quality attribute, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the product. One of the primary degradation products is Ioversol hydrolysate-1, formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. This document provides detailed application notes and protocols for the quantification of this compound in pharmaceutical preparations, intended for researchers, scientists, and drug development professionals.
Hydrolysis of Ioversol to this compound
The formation of this compound from Ioversol occurs via the cleavage of an amide bond in the side chain. This degradation pathway is a key focus of stability studies for Ioversol-containing drug products.
Quantitative Analysis of Ioversol Degradation
Forced degradation studies are essential to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.[2] The following table summarizes the results of a forced degradation study on Ioversol under various stress conditions.[3]
| Degradation Condition | Assay (%) of Ioversol | Degradation (%) |
| Base (0.1 N NaOH) | 86.18 | 13.82 |
| Acid (0.1 N HCl) | 99.70 | 0.30 |
| Water | 99.92 | 0.08 |
| Hydrogen Peroxide (3%) | 87.20 | 12.80 |
| Photo | 85.17 | 14.83 |
Table 1: Summary of Ioversol degradation under various stress conditions.[3]
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Ioversol and its degradation products, including this compound.[4][5]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a validated HPLC method for the quantification of Ioversol and the separation of its degradation products.[3]
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity series HPLC system with a diode array detector (DAD).[5]
-
Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size).[3][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 50 µL.[3]
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ioversol reference standard in the mobile phase. Further dilute to a working concentration (e.g., 509 µg/mL).[5]
-
Sample Solution: Dilute the Ioversol pharmaceutical preparation with the mobile phase to achieve a concentration within the calibration range.[5]
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate the degradation products and demonstrate the specificity of the analytical method.[2][6]
a. Acid Hydrolysis:
-
To a solution of Ioversol, add 0.1 N HCl.
-
Reflux the solution for a specified period.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase before injection.
b. Base Hydrolysis:
-
To a solution of Ioversol, add 0.1 N NaOH.
-
Reflux the solution for a specified period.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase before injection.
c. Oxidative Degradation:
-
Treat a solution of Ioversol with 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase before injection.
d. Thermal Degradation:
-
Expose the solid drug substance or a solution to heat (e.g., 60-80°C) for a specified duration.
-
Dissolve or dilute the sample in the mobile phase to a suitable concentration before injection.
e. Photodegradation:
-
Expose a solution of Ioversol to a combination of UV and visible light in a photostability chamber.
-
Dilute the sample to a suitable concentration with the mobile phase before injection.
Conclusion
The provided protocols and data are essential for the robust quantification of this compound in pharmaceutical preparations. The stability-indicating HPLC method allows for the accurate measurement of Ioversol and its degradation products, ensuring the quality and safety of the final drug product. Forced degradation studies are a critical component of this process, providing insight into the degradation pathways and enabling the development of reliable analytical methods.
References
Application Notes and Protocols for the Use of Ioversol Hydrolysate-1 as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, water-soluble radiographic contrast agent used in various diagnostic imaging procedures.[1] The quality and safety of Ioversol formulations are critically dependent on the control of impurities and degradation products. Ioversol hydrolysate-1 is a potential degradation product formed through hydrolysis. A stability-indicating analytical method is essential to accurately quantify Ioversol in the presence of its degradants.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, accuracy, and reproducibility.[3][4]
This document provides a detailed application note and protocol for the use of this compound as a reference standard in the HPLC analysis of Ioversol. The methodology is based on established and validated HPLC methods for Ioversol and its related substances.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate Ioversol from its hydrolytic degradation product, this compound, and other related substances. By using a calibrated reference standard of this compound, the method allows for the accurate identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products. The method's performance is evaluated through system suitability and validation parameters as per ICH guidelines.[5]
Materials and Reagents
-
Ioversol Reference Standard (USP grade or equivalent)
-
This compound Reference Standard
-
Ioversol Bulk Drug Substance or Finished Product
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (Analytical Reagent Grade)
-
Sodium Hydroxide (Analytical Reagent Grade)
-
Hydrogen Peroxide (Analytical Reagent Grade)
-
Potassium Iodide (Analytical Reagent Grade)
-
Sodium Nitrite (Analytical Reagent Grade)
-
Sulfuric Acid (Analytical Reagent Grade)
-
Toluene (Analytical Reagent Grade)
Chromatographic Conditions
The following chromatographic conditions are based on validated methods for the analysis of Ioversol.[1][6]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity series or equivalent with DAD/UV detector |
| Column | Zodiac Phenyl C18 (250 mm × 4.6 mm, 5 µm) or equivalent L7 packing[7] |
| Mobile Phase | Water: Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 50 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Measure 900 mL of HPLC-grade water and 100 mL of HPLC-grade methanol.
-
Combine the two solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Ioversol Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of Ioversol Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with water.
-
This compound Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 5 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with water.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of Ioversol and this compound by diluting the stock solutions with the mobile phase. For example, a working standard could contain 500 µg/mL of Ioversol and a concentration of this compound relevant to the specification limit (e.g., 5 µg/mL).
Sample Solution Preparation
-
Ioversol Bulk Drug Substance: Accurately weigh a quantity of the Ioversol bulk drug substance and dissolve it in water to obtain a final concentration of approximately 1000 µg/mL.[7]
-
Ioversol Injection: Dilute the Ioversol injection formulation with the mobile phase to achieve a final concentration of approximately 509 µg/mL of Ioversol.[1]
HPLC Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solution multiple times (e.g., six times) to check for system suitability.
-
Inject the sample solutions.
-
Inject the working standard solution periodically throughout the run to monitor system drift.
Data Presentation and System Suitability
System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Ioversol peak |
| Theoretical Plates (N) | Not less than 2000 for the Ioversol peak |
| % RSD of Peak Areas | Not more than 2.0% for replicate injections of the standard |
| Resolution (Rs) | NLT 2.0 between Ioversol and this compound[7] |
Quantitative Data Summary
The following table summarizes the validation parameters for a representative HPLC method for Ioversol and its related compounds.[1][6][8][9]
| Parameter | Ioversol | Ioversol Related Compound A | Ioversol Related Compound B |
| Linearity Range | 254.5 - 763.5 µg/mL | 0.3 - 15 µM | 0.3 - 15 µM |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD | 0.729 µg/mL | - | - |
| LOQ | 2.376 µg/mL | 0.022 µM | 0.026 µM |
| Accuracy (Recovery %) | ~100% | 95 - 107% | 95 - 107% |
| Precision (RSD %) | < 2.0% | ≤ 3.9% | ≤ 3.9% |
| Retention Time (min) | ~4.11 min | - | - |
Method Validation and Forced Degradation
For a stability-indicating method, forced degradation studies are crucial to demonstrate specificity.[5] Ioversol samples should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.[1] The resulting degraded samples are then analyzed to ensure that the degradation products, including this compound, are well-separated from the main Ioversol peak and from each other.
Mandatory Visualizations
Caption: Workflow for HPLC analysis using this compound as a reference standard.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of Ioversol and the identification of this compound as a related substance. By employing a well-characterized reference standard for this compound, this method ensures high accuracy and precision, making it suitable for quality control and stability studies in the pharmaceutical industry. The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for its intended purpose.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantification of Ioversol in Injection Dosage form Using HPLC: Stability Indicting Method Development and Validation [ps.tbzmed.ac.ir]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Forced Degradation Studies of Ioversol: Application Notes for Researchers
Introduction
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods. This document provides a detailed protocol for conducting forced degradation studies on Ioversol, a non-ionic, iodinated X-ray contrast agent. The protocols outlined herein are based on established scientific literature and are intended for researchers, scientists, and drug development professionals.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Ioversol from its degradation products.
Chromatographic Conditions:
-
Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Water:Methanol (90:10, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time of Ioversol: Approximately 4.11 minutes[1]
Experimental Protocols for Forced Degradation
For each condition, a sample of Ioversol solution (e.g., 1 mg/mL in a suitable solvent) and a blank solution (solvent without Ioversol) should be subjected to the stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
Acid Hydrolysis
-
Objective: To evaluate the stability of Ioversol in acidic conditions.
-
Protocol:
-
Prepare a solution of Ioversol in 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at room temperature for 24 hours.[1]
-
After incubation, neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
Base Hydrolysis
-
Objective: To assess the stability of Ioversol in alkaline conditions.
-
Protocol:
-
Prepare a solution of Ioversol in 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at room temperature for 24 hours.[1]
-
Following incubation, neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the sample to the target concentration with the mobile phase for HPLC analysis.
-
Neutral Hydrolysis (Water)
-
Objective: To determine the hydrolytic stability of Ioversol in a neutral aqueous solution.
-
Protocol:
-
Dissolve Ioversol in purified water.
-
Heat the solution at 60°C for 3 hours.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase as needed and inject into the HPLC system.
-
Oxidative Degradation
-
Objective: To investigate the susceptibility of Ioversol to oxidation.
-
Protocol (General):
-
Prepare a solution of Ioversol in a suitable solvent and add a solution of 3% Hydrogen Peroxide (H₂O₂). The concentration of H₂O₂ may need to be optimized to achieve a target degradation of 5-20%.
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analyze the sample by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the stability of Ioversol under thermal stress.
-
Protocol (General):
-
Place a solid sample of Ioversol in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).
-
For solution-state thermal degradation, prepare a solution of Ioversol and heat it under the same conditions.
-
After the stress period, allow the sample to cool to room temperature, dissolve/dilute it with the mobile phase, and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To assess the photosensitivity of Ioversol.
-
Protocol:
-
Expose a solution of Ioversol to UV light (e.g., under a UV lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 7 hours.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After exposure, dilute the samples appropriately with the mobile phase and analyze by HPLC.
-
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of Ioversol under different stress conditions.
Table 1: Summary of Forced Degradation Studies of Ioversol
| Stress Condition | Parameters | % Degradation | Retention Times of Degradation Products (min) |
| Acid Hydrolysis | 0.1 N HCl, Room Temp, 24h | 1.00 | 2.15, 8.12 |
| Base Hydrolysis | 0.1 N NaOH, Room Temp, 24h | 13.82 | 1.95, 2.43, 7.35 |
| Neutral Hydrolysis | Water, 60°C, 3h | 0.85 | 1.89, 2.51 |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24h | Not Available | Not Available |
| Thermal Degradation | 60°C, 24h | Not Available | Not Available |
| Photolytic Degradation | UV Light, 7h | 3.25 | 1.72, 2.68, 6.41 |
Note: "Not Available" indicates that specific quantitative data was not found in the reviewed literature for these conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for the forced degradation study of Ioversol.
Hypothetical Degradation Pathway of Ioversol
Iodinated X-ray contrast media can undergo several degradation pathways, including deiodination, cleavage of amide bonds, and modifications of side chains. The following diagram illustrates a hypothetical degradation pathway for Ioversol based on its chemical structure and known degradation patterns of similar compounds.
Caption: Hypothetical degradation pathways of Ioversol under stress conditions.
References
Application Notes and Protocols for the Analytical Quantification of Ioversol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for various radiographic imaging procedures, including computed tomography (CT), angiography, and urography.[1] The purity and stability of Ioversol are critical for its safety and efficacy as an injectable drug product. Degradation of Ioversol, particularly through hydrolysis, can lead to the formation of impurities such as Ioversol hydrolysate-1.[2][3] Monitoring and controlling such impurities is a mandatory requirement under stringent regulatory guidelines like those from the International Conference on Harmonisation (ICH).[1]
These application notes provide detailed protocols for the identification and quantification of this compound and other related substances using modern analytical techniques. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is a cornerstone for quality control in pharmaceutical manufacturing.
Analytical Challenges and Strategies
The primary analytical challenge in the quality control of Ioversol is the accurate quantification of its active pharmaceutical ingredient (API) without interference from process-related impurities and degradation products.[4][5] this compound is a key degradation product that must be monitored.[2][3] A stability-indicating analytical method is therefore crucial. Such a method can separate the API from its degradation products, ensuring an accurate assessment of the drug's stability under various stress conditions.[4][5]
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for this purpose.[4][5] For structure elucidation of unknown impurities or for quantification without the need for specific analytical standards, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) are invaluable.[1][6]
Experimental Protocols
Stability-Indicating HPLC-DAD Method for Ioversol and its Degradation Products
This protocol describes a validated, stability-indicating HPLC method for the quantification of Ioversol in bulk and injection dosage forms, which can be adapted for the analysis of this compound.[4][5]
Objective: To quantify Ioversol and separate it from its degradation products, including this compound, under various stress conditions.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]
-
Data acquisition and processing software.
-
Analytical column: Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size).[4]
-
Mobile Phase: A mixture of water and methanol (B129727) (90:10, v/v).[4]
-
Ioversol reference standard.
-
This compound reference standard (if available).
-
High-purity water and HPLC-grade methanol.
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for stress testing.[4]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Water:Methanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 50 µL |
| Run Time | 10 min |
Table 1: Chromatographic conditions for the analysis of Ioversol.[4]
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Ioversol at a concentration of approximately 509 µg/mL in the mobile phase.[4]
-
Sample Preparation (Forced Degradation Study):
-
To generate degradation products, including hydrolysates, subject the Ioversol sample to stress conditions.[4]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl.[4]
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH.[4]
-
Neutral Hydrolysis: Treat the sample with water at 60°C for 3 hours.[4]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).
-
Photolytic Degradation: Expose the sample solution to UV light for 24 hours.[4]
-
After degradation, neutralize the acid and base samples and dilute all samples to a target concentration of 509 µg/mL with the mobile phase.[4]
-
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peak for Ioversol based on the retention time of the standard (approximately 4.11 min).[4][5]
-
Peaks other than the main Ioversol peak represent impurities and degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a reference standard, if available, or by using LC-MS for mass identification.
-
Calculate the percentage degradation of Ioversol under each stress condition.
-
Method Performance:
| Parameter | Result |
| Linearity Range | 254.5 - 763.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.729 µg/mL |
| Limit of Quantitation (LOQ) | 2.376 µg/mL |
| Accuracy (Recovery) | ~100% |
| Precision (RSD) | < 2.0% |
Table 2: Performance characteristics of the stability-indicating HPLC method for Ioversol.[4][5]
HPLC-ICP-MS for the Quantification of Ioversol Related Compounds
This protocol provides an alternative and highly sensitive method for the quantification of Ioversol related compounds without the need for specific reference standards for each impurity.[6]
Objective: To quantify Ioversol related compounds A and B by monitoring the iodine atom present in the molecules.
Instrumentation and Materials:
-
HPLC system coupled to an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Analytical column: XSelect HSS T3 (2.1 × 50 mm, 5 µm).[6]
-
Mobile phase components for gradient elution.
-
Ioversol and its related compounds.
Chromatographic and ICP-MS Conditions:
| Parameter | Value |
|---|---|
| Elution Mode | Gradient |
| Total Run Time | 12 min |
| Monitored Ion (m/z) | ¹²⁷I |
Table 3: Key parameters for the HPLC-ICP-MS method.[6]
Procedure:
-
Sample Preparation: Prepare solutions of Ioversol and its related compounds in the appropriate solvent.
-
Analysis: Inject the samples into the HPLC-ICP-MS system.
-
Data Analysis:
-
Establish a calibration curve over a range of 0.3-15 µM for Iodine.[6]
-
Quantify Ioversol related compounds based on the intensity of the ¹²⁷I signal.
-
Method Performance:
| Parameter | Ioversol Related Compound A | Ioversol Related Compound B |
| Limit of Quantification (LOQ) | 0.022 µM | 0.026 µM |
| Accuracy (Recovery) | 95-107% | 95-107% |
| Precision (Repeatability RSD) | ≤ 3.9% | ≤ 3.9% |
Table 4: Performance of the HPLC-ICP-MS method for Ioversol related compounds.[6]
Visualized Workflows
Caption: Workflow for Ioversol impurity analysis.
Caption: Ioversol forced degradation pathways.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ioversol Hydrolysate-1 in In Vitro Degradation Assays
Introduction
Ioversol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1][2] Its chemical stability is a critical attribute for ensuring safety and efficacy. During its shelf-life or under certain physiological conditions, Ioversol can undergo degradation, primarily through hydrolysis, to form related compounds. One of the primary degradation products is Ioversol hydrolysate-1.[3][4][5] Regulatory guidelines necessitate the identification and quantification of such degradation products to establish the stability profile of the drug substance and product.[6][7][8]
This application note provides a detailed protocol for conducting in vitro hydrolytic degradation of Ioversol and a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ioversol and its primary hydrolytic degradant, this compound. These protocols are essential for researchers, scientists, and drug development professionals involved in the stability testing and quality control of Ioversol-based contrast media.
Experimental Protocols
Protocol 1: In Vitro Forced Hydrolytic Degradation of Ioversol
This protocol describes the procedure for inducing the degradation of Ioversol under acidic, neutral, and basic conditions to generate this compound.
Materials:
-
Ioversol reference standard
-
This compound reference standard (if available)
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
pH meter
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath or incubator
-
Autosampler vials
Procedure:
-
Preparation of Ioversol Stock Solution: Accurately weigh and dissolve an appropriate amount of Ioversol reference standard in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Acidic Hydrolysis: Transfer a known volume of the Ioversol stock solution to a suitable flask. Add 0.1 M HCl to adjust the pH to approximately 1.2.
-
Neutral Hydrolysis: Transfer a known volume of the Ioversol stock solution to a suitable flask and add high-purity water. The pH should be approximately 7.0.
-
Basic Hydrolysis: Transfer a known volume of the Ioversol stock solution to a suitable flask. Add 0.1 M NaOH to adjust the pH to approximately 13.0.
-
-
Incubation: Incubate the prepared solutions in a temperature-controlled environment, such as a water bath, at 80°C.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 8, 24, 48, and 72 hours).
-
Sample Quenching and Preparation:
-
Immediately cool the withdrawn samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute the samples with the HPLC mobile phase to a final concentration within the calibration range of the analytical method.
-
Filter the samples through a 0.45 µm syringe filter into autosampler vials for HPLC analysis.
-
Protocol 2: HPLC Quantification of Ioversol and this compound
This HPLC method is designed for the separation and quantification of Ioversol and this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Zodiac Phenyl C18 (250 mm × 4.6 mm, 5 µm) or a similar phenyl-based reversed-phase column.
-
Mobile Phase: A mixture of water and methanol (B129727) (90:10, v/v).[9][10]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Solutions Preparation:
-
Prepare a stock solution of the Ioversol reference standard in the mobile phase.
-
If available, prepare a separate stock solution of the this compound reference standard.
-
From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., for Ioversol: 250-750 µg/mL).[9]
-
-
Calibration:
-
Inject the prepared standard solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the linearity, regression coefficient (r²), and response factor for each analyte.
-
-
Sample Analysis:
-
Inject the prepared samples from the degradation study (Protocol 1) into the HPLC system.
-
Identify the peaks for Ioversol and this compound based on their retention times compared to the standards.
-
-
Quantification:
-
Using the calibration curve, calculate the concentration of Ioversol remaining and this compound formed in each sample.
-
The extent of degradation is calculated as the percentage of Ioversol lost over time. The formation of this compound can be reported as a concentration or as a percentage of the initial Ioversol concentration.
-
Data Presentation
The quantitative data obtained from the in vitro degradation assay should be summarized for clear interpretation and comparison.
Table 1: Summary of Ioversol Degradation and Hydrolysate-1 Formation
| Stress Condition | Time (hours) | Ioversol Remaining (%) | This compound (µg/mL) |
| Acidic (pH 1.2, 80°C) | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 75.2 | |
| 24 | 78.3 | 217.5 | |
| 48 | 61.8 | 382.1 | |
| 72 | 45.6 | 544.3 | |
| Neutral (pH 7.0, 80°C) | 0 | 100.0 | 0.0 |
| 8 | 99.8 | < LOQ | |
| 24 | 99.5 | 2.5 | |
| 48 | 98.9 | 11.1 | |
| 72 | 98.2 | 18.4 | |
| Basic (pH 13.0, 80°C) | 0 | 100.0 | 0.0 |
| 8 | 85.4 | 146.3 | |
| 24 | 65.2 | 348.1 | |
| 48 | 42.1 | 579.5 | |
| 72 | 23.7 | 763.4 |
LOQ: Limit of Quantitation. Data presented are hypothetical.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described.
References
- 1. Optiray (ioversol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ioversol hydrolysate(Ioversol N-1) [jlpharms.com]
- 5. Ioversol hydrolysate [chembk.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Ioversol hydrolysate-1 quantification
Welcome to the technical support center for the quantification of Ioversol hydrolysate-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ioversol and this compound?
Ioversol is a non-ionic, tri-iodinated radiographic contrast agent used in medical imaging procedures like CT scans and angiography.[1][2] this compound (CAS: 77868-40-7; Molecular Formula: C16H20I3N3O8) is a hydrolysis product of Ioversol.[3][4] Understanding the physicochemical properties of both the parent compound and its hydrolysate is crucial for developing accurate quantification methods.
Q2: What are matrix effects and how do they impact the quantification of this compound?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound. These effects are a significant challenge in LC-MS/MS-based bioanalysis.
Q3: What are the common causes of matrix effects in bioanalytical samples?
Endogenous components of biological matrices are the primary cause of matrix effects. In plasma or serum samples, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression. Other sources include salts, proteins, and metabolites that can co-extract with the analyte of interest.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
The most common method is the post-extraction spike analysis. This involves comparing the analyte's peak area in a sample where it is spiked after extraction to the peak area of a neat solution of the analyte at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value close to 100% signifies minimal matrix effect.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload- Column contamination- Inappropriate mobile phase pH- Co-eluting interferences | - Dilute the sample.- Implement a column wash step between injections.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Optimize the chromatographic gradient to separate interfering peaks.- Employ a more effective sample preparation technique (see Experimental Protocols). |
| Inconsistent or Non-Reproducible Results | - Significant matrix effects varying between samples- Inconsistent sample preparation- Instrument instability | - Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.- Automate the sample preparation process if possible.- Perform system suitability tests before each analytical run.- Re-optimize the sample cleanup procedure. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix- Analyte degradation during sample processing- Suboptimal pH for extraction | - Optimize the extraction solvent and pH.- Evaluate different sample preparation methods (e.g., switch from LLE to SPE).- Minimize sample processing time and temperature. A stability-indicating HPLC method for Ioversol has been developed, and similar principles can be applied to its hydrolysate.[7] |
| High Signal Suppression or Enhancement | - Co-elution of matrix components (e.g., phospholipids)- Insufficient sample cleanup | - Modify the chromatographic method to improve separation from interfering compounds.- Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or a phospholipid removal plate.- Dilute the sample to reduce the concentration of interfering matrix components. |
| Instrument Contamination/Carryover | - Adsorption of the analyte to instrument components- High concentration samples injected previously | - Implement a robust wash sequence for the autosampler and injection port.- Use a guard column and replace it regularly.- If carryover persists, troubleshoot the LC-MS system to identify the source of contamination. |
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques to mitigate matrix effects. These should be considered as starting points and may require optimization for your specific application and matrix.
Protein Precipitation (PPT)
A simple and fast method, but often provides the least clean extracts.
Methodology:
-
To 100 µL of plasma/serum sample, add 300 µL of a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE)
Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
Methodology:
-
To 200 µL of plasma/serum sample, add a suitable internal standard.
-
Adjust the pH of the sample to optimize the extraction of this compound (requires knowledge of its pKa).
-
Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.
Methodology:
-
Select an appropriate SPE cartridge: Based on the physicochemical properties of this compound (a polar and hydrophilic compound), a mixed-mode or a polymeric reversed-phase sorbent may be suitable.
-
Condition the cartridge: Wash the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample: Pre-treat the plasma/serum sample (e.g., by dilution or pH adjustment) and load it onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove unretained matrix components.
-
Elute the analyte: Elute this compound with a strong solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table provides illustrative data on the expected performance of different sample preparation techniques. Disclaimer: This data is for example purposes only and actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85 - 110 | 50 - 150 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 120 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | < 5 |
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during the quantification of this compound.
Caption: A flowchart for systematic troubleshooting of matrix effects.
References
- 1. Ioversol | C18H24I3N3O9 | CID 3741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ioversol | 87771-40-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Ioversol hydrolysate(Ioversol N-1) [jlpharms.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Ioversol Impurities in Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Ioversol impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ioversol I should be aware of during HPLC analysis?
During the synthesis and storage of Ioversol, several related substances can arise as impurities. These can be broadly categorized as process-related impurities and degradation impurities.[1] Process-related impurities may include residual iodinated intermediates, while degradation impurities can result from hydrolysis or oxidation.[1] The United States Pharmacopeia (USP) specifically lists Ioversol Related Compound A and Ioversol Related Compound B as impurities to be monitored.[2] Other numbered impurities, such as Impurity 5 and Impurity 12, are also recognized and available as reference standards.[3][4]
Q2: My chromatogram shows co-eluting peaks for Ioversol and its impurities. What are the initial steps to troubleshoot this issue?
Co-elution, where two or more compounds elute from the chromatography column at the same time, can compromise the accuracy of quantification.[5] When facing co-elution of Ioversol and its impurities, consider the following initial troubleshooting steps:
-
Verify System Suitability: Ensure your HPLC system meets the system suitability requirements outlined in the official pharmacopeial method, such as the USP monograph for Ioversol.[2] This includes checking the resolution between specified impurity peaks.[2]
-
Assess Peak Shape: Poor peak shape, such as fronting or tailing, can contribute to apparent co-elution.[6] Investigate potential causes like column degradation, improper mobile phase pH, or sample overload.
-
Review Chromatographic Conditions: Double-check that the mobile phase composition, pH, flow rate, and column temperature are set correctly according to your validated method or the official monograph.[2]
Q3: How can I improve the resolution between Ioversol and a closely eluting impurity?
Improving resolution is key to resolving co-elution. The resolution equation highlights three main factors to manipulate: efficiency, selectivity, and retention.[5][7] Here are some strategies:
-
Adjust Mobile Phase Composition: Modifying the organic modifier-to-aqueous ratio in your reversed-phase method can alter the retention and selectivity between Ioversol and its impurities.[7]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl or C8) can provide a different selectivity and improve separation.[8][9][10]
-
Modify Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, potentially improving resolution.[2][7]
-
Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve the separation of closely eluting peaks.[7]
Q4: Are there alternative analytical techniques that can help resolve co-elution issues with Ioversol impurities?
Yes, several advanced analytical techniques can provide better resolution and specificity for Ioversol impurity analysis:
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns, which can provide significantly higher efficiency and resolution compared to traditional HPLC.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the differentiation of co-eluting compounds based on their mass-to-charge ratio, even if they are not chromatographically separated.[9][11]
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique is particularly useful for iodinated compounds like Ioversol, as it can specifically detect and quantify iodine-containing species.[12]
-
Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique where a portion of the eluent from the first dimension column is sent to a second column with a different stationary phase for further separation. This can be very effective for resolving complex co-elutions.[13]
Troubleshooting Guide
This guide provides a structured approach to resolving common co-elution problems encountered during the analysis of Ioversol and its impurities.
Problem: Poor resolution between Ioversol and a known impurity (e.g., Related Compound A or B).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocols
Protocol 1: Standard HPLC Method for Ioversol Impurity Analysis (Based on USP)
This protocol is adapted from the USP monograph for Ioversol and is intended for the determination of related compounds A and B.[2]
Chromatographic Conditions
| Parameter | Value |
| Mode | Liquid Chromatography |
| Detector | UV 254 nm |
| Column | 4.6-mm × 25-cm; packing L7 (octylsilane) |
| Column Temperature | 35 ± 0.5°C |
| Flow Rate | 1 mL/min |
| Injection Volume | 50 µL |
| Mobile Phase | Degassed mixture of water and acetonitrile (B52724) (99.5:0.5) |
Procedure
-
Standard Solution Preparation: Accurately weigh and dissolve USP Ioversol Related Compound A RS and USP Ioversol Related Compound B RS in water to obtain a solution with known concentrations of approximately 1.0 µg/mL and 5.0 µg/mL, respectively.[2]
-
Test Solution Preparation: Prepare a solution of Ioversol in water with a concentration of 1000 µg/mL.[14]
-
Chromatography: Separately inject equal volumes of the Standard solution and the Test solution into the chromatograph.[2]
-
System Suitability: From the chromatogram of the Standard solution, ensure the resolution between Ioversol related compound A and Ioversol related compound B is not less than 2.0. The relative standard deviation for replicate injections should not be more than 5%.[2]
-
Analysis: Measure the peak responses and calculate the percentage of each related compound in the Ioversol sample.[2]
Protocol 2: UPLC-MS Method for Enhanced Separation and Identification
This protocol provides a general framework for developing a UPLC-MS method for improved separation and identification of Ioversol isomers and related substances, based on published research.[9]
Suggested Starting Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC™ BEH C8 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 3% Mobile Phase B |
| Flow Rate | 0.3 mL/min (typical for UPLC) |
| Detection Wavelength | 254 nm |
| Mass Spectrometer | Triple-quadrupole with Electrospray Ionization (ESI) in positive ion mode |
Procedure
-
Sample Preparation: Prepare Ioversol and reference impurity solutions in the mobile phase.
-
Method Optimization: Optimize the mobile phase gradient and MS parameters (e.g., cone voltage) to achieve the best separation and sensitivity for the impurities of interest.[9]
-
Data Acquisition and Analysis: Acquire both UV and MS data to confirm the identity of the peaks. The high resolution of UPLC should provide good separation, while the MS data will confirm the identity of co-eluting peaks if any remain.[9]
Experimental Workflow for UPLC-MS Method Development
Caption: UPLC-MS method development workflow.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. Ioversol Impurity 5 - CAS - 134768-85-7 | Axios Research [axios-research.com]
- 4. Ioversol Impurity 12 | Axios Research [axios-research.com]
- 5. youtube.com [youtube.com]
- 6. Detecting impurities that coelute with the main peak [analyt.chrblee.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
Enhancing the resolution between Ioversol and its degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Ioversol and its degradation products.
Troubleshooting Guide: Enhancing Resolution
This guide addresses common issues encountered during the separation of Ioversol and its degradation products using High-Performance Liquid Chromatography (HPLC).
Question: What are the initial steps to improve poor resolution between Ioversol and its degradation products?
Answer:
When encountering poor resolution, a systematic approach is crucial. Begin by ensuring the HPLC system is functioning correctly. Verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility. Once system performance is confirmed, focus on the chromatographic method parameters. Key initial steps include:
-
Mobile Phase Composition: Modifying the organic modifier-to-aqueous ratio is often the first step. For reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of both Ioversol and its more polar degradation products, potentially improving separation.
-
Gradient Slope: If using a gradient method, decreasing the gradient slope (i.e., making it shallower) can enhance the resolution between closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although this will also increase the run time.
-
Column Temperature: Optimizing the column temperature can influence selectivity. A good starting point is 35°C, as indicated in some established methods.[1][2] Varying the temperature by ±5-10°C can reveal changes in peak elution order and resolution.
Question: My chromatogram shows peak tailing for Ioversol. How can I resolve this?
Answer:
Peak tailing for Ioversol can be caused by several factors. A logical troubleshooting workflow is essential:
-
Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.
-
Evaluate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanol (B1196071) groups on the silica-based column packing, which can lead to secondary interactions with the analyte. While Ioversol is non-ionic, some degradation products may have ionizable groups. Ensure the mobile phase pH is appropriate for the column and analytes.
-
Inspect for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Consider Secondary Interactions: Ioversol has several polar functional groups that can interact with active sites on the column. Using a mobile phase with a suitable buffer or an end-capped column can help minimize these interactions.
Question: I am observing co-elution of Ioversol with one of its known degradation products, Ioversol Related Compound B. What steps can I take to separate them?
Answer:
Resolving co-eluting peaks requires a change in selectivity. Ioversol Related Compound B has a similar core structure to Ioversol but with a different side chain, which may result in similar retention times under certain conditions.[3][4][5] To improve separation:
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Modify the Stationary Phase: A phenyl column has been shown to be effective for Ioversol analysis.[1][2] If you are using a standard C18 column, switching to a phenyl-hexyl or a polar-embedded phase column could provide the necessary change in selectivity.
-
Adjust Mobile Phase Additives: The addition of a small percentage of a different solvent, like isopropanol, to the mobile phase can sometimes improve resolution.
-
Optimize Temperature: As mentioned previously, temperature can affect selectivity. A systematic study of the effect of temperature on the resolution of this critical pair is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Ioversol?
A1: Ioversol, like other iodinated contrast media, can degrade under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[6][7] The amide linkages in the Ioversol molecule are susceptible to hydrolysis, which can lead to the formation of acidic and amine-containing degradation products.[8] The polyhydroxyalkyl side chains and the aromatic ring can be susceptible to oxidation.[9]
Q2: What are the known degradation products or impurities of Ioversol?
A2: Two commonly referenced related compounds are Ioversol Related Compound A and Ioversol USP Related Compound B.[3][10] Their chemical structures are distinct from the parent Ioversol molecule and they are often monitored as impurities or degradation products.
Q3: Is there a recommended starting HPLC method for Ioversol analysis?
A3: A good starting point is a reversed-phase HPLC method using a phenyl column.[1][2] A mobile phase consisting of a water:methanol gradient at a flow rate of 1.0 mL/min and a column temperature of 35°C has been successfully used.[1] Detection is typically performed using a UV detector at 254 nm.[1][2]
Q4: How can I confirm the identity of the degradation products I am observing?
A4: The most definitive way to identify degradation products is by using mass spectrometry (MS) coupled with HPLC (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the degradants. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2]
-
Acid Hydrolysis: Dissolve Ioversol in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Ioversol in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat an aqueous solution of Ioversol with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Ioversol to 105°C for 24 hours.
-
Photolytic Degradation: Expose an aqueous solution of Ioversol to UV light (254 nm) for 7 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
HPLC Method for Ioversol and its Degradation Products
This protocol is a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic 90:10 (A:B) or a shallow gradient[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm[1][2] |
| Run Time | 10-20 minutes (adjust as needed) |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Ioversol
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. |
| Thermal | Dry Heat | 24 hours | 105°C |
| Photolysis | UV Light (254 nm) | 7 hours | Room Temp. |
Table 2: Key HPLC Method Parameters for Ioversol Analysis
| Parameter | Recommended Value | Potential for Optimization |
| Stationary Phase | Phenyl C18[1] | C8, Polar-embedded phases |
| Mobile Phase | Water/Methanol[1] | Water/Acetonitrile, buffer addition |
| pH | Not specified (neutral) | Acidic to neutral (pH 3-7) |
| Flow Rate | 1.0 mL/min[1] | 0.8 - 1.2 mL/min |
| Temperature | 35°C[1] | 25 - 45°C |
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Illustrative degradation pathways of Ioversol under stress conditions.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Ioversol Related Compound B (50 mg) (N,N'-bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)-carbamoyl)methoxy]-2,4,6-triiodoisophthalamide) | 104517-96-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ioversol Related Compound A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
Minimizing on-column degradation of Ioversol during HPLC analysis
Technical Support Center: Ioversol HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Ioversol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize on-column degradation and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: I'm observing extra peaks in my chromatogram that are not present in the standard solution, suggesting on-column degradation of Ioversol.
-
Question: What are the common causes of on-column degradation of Ioversol during HPLC analysis? Answer: On-column degradation of Ioversol can be attributed to several factors:
-
Mobile Phase pH: Extreme pH values can lead to the hydrolysis of the amide bonds in the Ioversol molecule.
-
Column Chemistry: Interaction with residual silanol (B1196071) groups on silica-based C18 columns can catalyze degradation. These acidic sites can interact with the polar functional groups of Ioversol.
-
Elevated Column Temperature: High temperatures can accelerate the degradation of thermally sensitive compounds like Ioversol.
-
Oxidative Stress: Dissolved oxygen in the mobile phase or contaminants can lead to oxidation.
-
-
Question: How can I troubleshoot and minimize the appearance of these degradation peaks? Answer: Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Ioversol on-column degradation.
Issue 2: My Ioversol peak is tailing, and the resolution from other peaks is poor.
-
Question: What causes peak tailing for Ioversol? Answer: Peak tailing is often a result of secondary interactions between Ioversol and the stationary phase. The primary cause is the interaction of Ioversol's polar functional groups with active silanol groups on the surface of silica-based columns.
-
Question: How can I improve the peak shape and resolution? Answer:
-
Use an End-Capped Column: Select a high-quality, end-capped C18 column. End-capping chemically bonds a small, inert group to the residual silanol groups, minimizing their interaction with analytes.
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a slightly acidic pH (e.g., using a phosphate (B84403) buffer) can suppress the ionization of silanol groups, reducing their interaction with Ioversol.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl column, may provide different selectivity and improved peak shape. A published stability-indicating method for Ioversol successfully utilized a Zodiac phenyl C18 column.[1][2]
-
Issue 3: I am developing a stability-indicating method for Ioversol and need to understand its degradation profile.
-
Question: Under what conditions does Ioversol degrade? Answer: Forced degradation studies have shown that Ioversol is susceptible to degradation under various stress conditions. The order of stability from most stable to least stable is: Water > Acid > Oxidation > Base > Photo.[3]
-
Question: What are the expected degradation products? Answer: Potential degradation impurities include deiodinated forms, hydrolyzed amides or glycols, and oxidation products.[4]
Quantitative Data Summary
The following table summarizes the results of a forced degradation study on Ioversol, providing insights into its stability under different stress conditions.
| Stress Condition | Reagent/Exposure | Duration & Temperature | % Assay of Ioversol | % Degradation |
| Acid Hydrolysis | 0.1N HCl | 24 hours at Room Temp | 96.21 | 3.79 |
| Base Hydrolysis | 0.1N NaOH | 24 hours at Room Temp | 89.54 | 10.46 |
| Neutral Hydrolysis | Water | 3 hours at 60°C | 98.53 | 1.47 |
| Oxidative | 3% H₂O₂ | 24 hours at Room Temp | 93.87 | 6.13 |
| Photolytic | UV Light | 7 hours | 85.12 | 14.88 |
Data sourced from a stability-indicating method development study.[3]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ioversol
This protocol is based on a validated method for the quantification of Ioversol in injection dosage forms.[1][2][3]
1. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm particle size).
-
Mobile Phase: A mixture of water and methanol (B129727) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ioversol reference standard in the mobile phase to obtain a known concentration (e.g., 500 µg/mL).
-
Sample Solution: Dilute the Ioversol injection formulation with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 254.5-763.5 µg/mL).[1][2]
3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
4. Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of Ioversol.
-
Inject the sample solutions.
-
Calculate the concentration of Ioversol in the samples by comparing the peak areas with that of the standard solution.
The following diagram illustrates the overall experimental workflow:
Caption: General workflow for the HPLC analysis of Ioversol.
References
Selecting the appropriate HPLC column for Ioversol impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in Ioversol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is recommended for Ioversol impurity analysis according to the USP monograph?
The United States Pharmacopeia (USP) monograph for Ioversol specifies a stainless steel column with the designation L7. An L7 column has a stationary phase of octylsilane (B1236092) (C8) chemically bonded to porous silica (B1680970) particles.
Q2: What are the typical chromatographic conditions specified in the USP monograph for Ioversol impurity analysis?
The USP monograph outlines the following conditions for the analysis of Ioversol and its related compounds:
| Parameter | Specification |
| Stationary Phase | L7 (C8) |
| Column Dimensions | 4.6 mm x 25 cm |
| Mobile Phase | A degassed mixture of water and acetonitrile (B52724) (99.5:0.5) |
| Detection | UV at 254 nm |
| Column Temperature | 35 °C |
| Injection Volume | Approximately 50 µL |
System Suitability Requirements:
-
The resolution (R) between Ioversol related compound A and Ioversol related compound B must be not less than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 5%.
Q3: Are there alternative HPLC columns that can be used for Ioversol impurity analysis?
Yes, several alternative columns have been successfully used for the analysis of Ioversol and its impurities. The choice of column can influence selectivity and resolution. Here are some reported alternatives:
-
Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm): This column has been used in a stability-indicating method for Ioversol. Phenyl columns can offer different selectivity compared to C8 or C18 columns due to π-π interactions with aromatic analytes.[1][2]
-
XSelect HSS T3 (50 mm x 2.1 mm, 5 µm): This column has been utilized in an HPLC-ICP-MS method for the quantification of Ioversol related compounds.[3]
-
Waters ACQUITY UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm): This UPLC column has been used for the separation of Ioversol isomers and related substances.
The choice of an alternative column may require method re-validation to ensure it meets the required system suitability criteria.
HPLC Method Comparison
The following table summarizes the key parameters of the USP method and two alternative methods found in the literature.
| Parameter | USP Method | Alternative Method 1 | Alternative Method 2 |
| Column | L7 (C8), 4.6 mm x 25 cm | Zodiac Phenyl C18, 4.6 mm x 250 mm, 5 µm[1][2] | XSelect HSS T3, 2.1 mm x 50 mm, 5 µm[3] |
| Mobile Phase | Water:Acetonitrile (99.5:0.5) | Water:Methanol (90:10)[1][2] | Gradient elution (details not specified)[3] |
| Flow Rate | Not specified | 1.0 mL/min[2] | Not specified |
| Detection | UV at 254 nm | UV at 254 nm[1][2] | ICP-MS (monitoring 127I)[3] |
| Column Temperature | 35 °C | 35 °C[2] | Not specified |
| Run Time | Not specified | < 10 minutes[1] | 12 minutes[3] |
| Tailing Factor | Not specified | 0.99 for Ioversol[2] | Not specified |
| Theoretical Plates | Not specified | 7455 for Ioversol[2] | Not specified |
| LOQ (Impurity A) | Not specified | Not specified | 0.022 µM[3] |
| LOQ (Impurity B) | Not specified | Not specified | 0.026 µM[3] |
Troubleshooting Guide
General Workflow for HPLC Analysis of Ioversol Impurities
Caption: Experimental workflow for Ioversol impurity analysis by HPLC.
Q4: I am observing poor resolution between Ioversol and its related compounds A and B. What are the possible causes and solutions?
Poor resolution is a common issue in HPLC analysis. Here are some potential causes and troubleshooting steps:
-
Mobile Phase Composition: The mobile phase composition is critical for achieving optimal separation.
-
Solution: Ensure the mobile phase is prepared accurately. Even small deviations in the water-to-organic solvent ratio can significantly impact resolution. If using the USP method, the very low organic content (0.5% acetonitrile) makes precise preparation crucial. Consider preparing a larger batch of mobile phase to minimize variability.
-
-
Column Performance: The column's efficiency may have deteriorated over time.
-
Solution: Check the column's performance by injecting a standard and evaluating the theoretical plates and peak symmetry. If the performance is poor, try cleaning the column according to the manufacturer's instructions. If cleaning does not restore performance, the column may need to be replaced.
-
-
Flow Rate: The flow rate can affect resolution.
-
Solution: A lower flow rate generally leads to better resolution, but at the cost of longer run times. Experiment with slightly lower flow rates to see if resolution improves.
-
-
Column Temperature: Temperature can influence selectivity.
-
Solution: Ensure the column oven is maintaining a stable temperature of 35 °C as specified in the USP method. Temperature fluctuations can lead to retention time shifts and affect resolution.
-
-
Alternative Stationary Phase: If optimizing the above parameters does not yield the desired resolution, consider an alternative stationary phase.
-
Solution: A phenyl-based column, for example, can offer different selectivity for aromatic compounds like Ioversol and its impurities due to π-π interactions.
-
Q5: The peaks in my chromatogram are showing significant tailing. What should I do?
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column effects.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.
-
Solution: While the USP method does not specify a pH adjustment, for basic compounds, operating at a lower pH can suppress the ionization of silanol groups and reduce tailing. However, any deviation from the compendial method would require re-validation. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.
-
Solution: Follow a proper column cleaning procedure. If the problem persists, the column may be permanently damaged and require replacement.
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter and length.
-
Q6: I am seeing unexpected peaks in my chromatogram. How can I identify their source?
Unexpected peaks can arise from several sources. A systematic approach is needed to identify them.
-
Sample Degradation: Ioversol can degrade under certain stress conditions. Forced degradation studies have shown that Ioversol can degrade under acidic, basic, oxidative, and photolytic conditions.
-
Solution: Prepare samples fresh and protect them from light and extreme temperatures. If you suspect degradation, comparing the chromatogram to a freshly prepared standard can help confirm this.
-
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks in the chromatogram.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Filtering the mobile phase can also help remove particulate matter.
-
-
Carryover from Previous Injections: If a highly concentrated sample was previously injected, it might not have been completely washed out of the injector or column.
-
Solution: Inject a blank (mobile phase) to see if the unexpected peaks are still present. If so, implement a robust needle wash program and consider flushing the column with a strong solvent.
-
-
Excipients from the Formulation: If you are analyzing a drug product, some of the excipients may be UV-active and elute as peaks.
-
Solution: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to identify any peaks originating from the formulation.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
References
Best practices for Ioversol hydrolysate-1 standard solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the preparation and storage of Ioversol hydrolysate-1 standard solutions, along with troubleshooting advice for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Ioversol Related Compound A, is a primary degradation product of Ioversol, a non-ionic, iodinated contrast agent. It is a critical impurity that is monitored during the quality control of Ioversol drug products.
Q2: What is the primary solvent for preparing this compound standard solutions?
A2: According to the United States Pharmacopeia (USP) monograph for Ioversol, water is the recommended solvent for preparing standard solutions of Ioversol Related Compound A.[1]
Q3: What is a typical concentration for a working standard solution?
A3: A common concentration for a working standard solution of this compound is approximately 1.0 µg/mL in water.[1] This concentration is suitable for use in stability-indicating HPLC methods for Ioversol.
Q4: How should I store the solid this compound reference standard?
A4: The solid reference standard should be stored in a well-closed container at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F), and protected from light.[1]
Q5: How long can I store the prepared standard solution?
A5: The stability of the prepared standard solution can vary. It is best practice to prepare fresh solutions daily. For short-term storage, refrigeration at 2-8°C is recommended, but the stability under these conditions should be verified. One study on Ioversol solutions (the parent compound) assessed stability at ambient room temperature and in a refrigerator over one day.[2] While specific data for the hydrolysate is limited, it is crucial to minimize the storage time of dilute aqueous solutions to prevent degradation or microbial growth.
Experimental Protocols
Preparation of this compound Standard Stock Solution (e.g., 100 µg/mL)
Materials:
-
This compound (Ioversol Related Compound A) Reference Standard (RS)
-
High-purity water (e.g., HPLC grade or Milli-Q)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Accurately weigh a suitable amount of this compound RS (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 100 mL).
-
Add a portion of high-purity water to the flask (approximately 50-70% of the final volume).
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Dilute the solution to the final volume with high-purity water and mix thoroughly.
Preparation of Working Standard Solution (e.g., 1.0 µg/mL)
Materials:
-
This compound stock solution (100 µg/mL)
-
High-purity water
-
Class A volumetric flasks and pipettes
Procedure:
-
Pipette an appropriate volume of the stock solution (e.g., 1.0 mL) into a volumetric flask (e.g., 100 mL).
-
Dilute to the final volume with high-purity water.
-
Mix the solution thoroughly before use.
Data Presentation
Table 1: Recommended Storage Conditions
| Material | Form | Temperature | Light Condition | Container |
| This compound RS | Solid | 15°C to 30°C[1] | Protect from light[1] | Well-closed |
| Standard Stock Solution | Aqueous | 2°C to 8°C (Short-term) | Protect from light | Tightly sealed, amber glass or UV-protected vial |
| Working Standard Solution | Aqueous | Prepare fresh daily | Protect from light | Tightly sealed, amber glass or UV-protected vial |
Table 2: Summary of Ioversol Forced Degradation (Illustrative)
| Stress Condition | Reagent/Parameters | Duration | Typical Degradation of Ioversol |
| Acid Hydrolysis | 0.1N HCl | 24 hours at room temperature | Degradation observed |
| Base Hydrolysis | 0.1N NaOH | 24 hours at room temperature | More significant degradation than acid hydrolysis |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Degradation observed |
| Thermal | 60°C | 3 hours | Stable |
| Photolytic | UV light | 7 hours | Significant degradation |
This table is illustrative and based on general forced degradation strategies. The actual percentage of degradation can vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inaccurate or irreproducible standard concentration | Incomplete dissolution of the reference standard. | - Ensure the reference standard is fully dissolved before diluting to the final volume. Use sonication to aid dissolution. |
| Inaccurate weighing or volumetric measurements. | - Use calibrated analytical balances and Class A volumetric glassware. | |
| Degradation of the standard solution. | - Prepare fresh standard solutions daily. Protect solutions from light and store refrigerated for short periods if validated. | |
| Peak tailing or fronting in HPLC analysis | Secondary interactions with the stationary phase. | - Ensure the mobile phase pH is appropriate for the analyte and column. |
| Column overload. | - Inject a smaller volume or a more dilute standard solution. | |
| Column contamination or degradation. | - Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Ghost peaks in the chromatogram | Contamination of the mobile phase or diluent. | - Use high-purity solvents and prepare fresh mobile phase daily. |
| Carryover from previous injections. | - Implement a needle wash with a strong solvent in the autosampler sequence. | |
| Sample degradation in the autosampler. | - Use a cooled autosampler if available. | |
| Baseline drift or noise | Mobile phase not properly degassed. | - Degas the mobile phase using sonication, vacuum, or helium sparging. |
| Temperature fluctuations. | - Use a column oven to maintain a stable column temperature. | |
| Contaminated detector cell. | - Flush the detector cell with an appropriate solvent. |
Visualizations
Caption: Workflow for this compound Standard Preparation and Analysis.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Ioversol Hydrolysate-1 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Ioversol hydrolysate-1, a critical degradation product of the contrast agent Ioversol. Ensuring the accurate measurement of this impurity is paramount for quality control and regulatory compliance in pharmaceutical development. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection and compares it with an alternative HPLC method coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of two distinct HPLC-based methods for the analysis of Ioversol related compounds, including its primary hydrolysate.
| Parameter | HPLC-UV Method (Proposed for this compound) | HPLC-ICP-MS Method (for Ioversol Related Compounds A & B) |
| Principle | Reverse-phase chromatography with UV detection | Reverse-phase chromatography with elemental mass spectrometry detection |
| Target Analyte(s) | Ioversol and its degradation products (including this compound) | Ioversol Related Compound A & B |
| Column | Zodiac Phenyl C18 (250 mm x 4.5 mm, 5 µm) | XSelect HSS T3 (50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Water:Methanol (B129727) (90:10, v/v) | Gradient Elution (details not specified) |
| Detection | Diode Array Detector (DAD) at 254 nm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring m/z for ¹²⁷I |
| Limit of Quantitation (LOQ) | ~2.38 µg/mL (for Ioversol) | 0.022 µM (for Compound A), 0.026 µM (for Compound B)[1] |
| Accuracy (% Recovery) | ~100% (for Ioversol)[2][3] | 95-107% (for Compounds A & B)[1] |
| Precision (% RSD) | < 2.0% (for Ioversol)[2][3] | ≤ 3.9% (for Compounds A & B)[1] |
Detailed Experimental Protocols
Stability-Indicating HPLC-UV Method for Ioversol and its Degradation Products
This method is adapted from a validated stability-indicating assay for Ioversol and is proposed for the quantification of this compound.[2][3]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity series with a quaternary pump, autosampler, column oven, and diode array detector.[3]
-
Column: Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of water and methanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 50 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Further dilute to achieve a series of concentrations for linearity assessment.
-
Sample Solution: Dilute the Ioversol drug product or substance with the mobile phase to a suitable concentration for analysis.
3. Forced Degradation Study (to generate this compound):
-
Acid Hydrolysis: Treat the Ioversol sample with 0.1 N HCl at 60°C for 3 hours.[1]
-
Base Hydrolysis: Treat the Ioversol sample with 0.1 N NaOH at 60°C for 3 hours.[1]
-
Neutral Hydrolysis: Reflux the Ioversol sample in water at 60°C for 3 hours.[1]
-
Oxidative Degradation: Treat the Ioversol sample with 3% H₂O₂ at 60°C for 3 hours.[1]
-
Photolytic Degradation: Expose the Ioversol sample solution to UV light for 24 hours.[1]
-
Neutralize the acidic and basic solutions before injection.
Alternative HPLC-ICP-MS Method for Ioversol Related Compounds
This method offers high sensitivity and specificity for the quantification of Ioversol related compounds A and B.[1]
1. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system coupled to an Inductively Coupled Plasma Mass Spectrometer.
-
Column: XSelect HSS T3 (50 mm x 2.1 mm, 5 µm particle size).[1]
-
Elution: Gradient elution with a total chromatographic run time of 12 minutes.[1]
2. Mass Spectrometry Conditions:
-
Monitored m/z: ¹²⁷I for Ioversol related compounds.[1]
3. Calibration:
-
Establish calibration curves over a range of 0.3-15 µM for Iodine, with correlation coefficients greater than 0.999.[1]
Method Validation Summary
The validation of an analytical method ensures its suitability for its intended purpose. The following tables summarize the validation parameters for the two methods.
HPLC-UV Method Validation Data (based on Ioversol validation[2][3])
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Peak purity of Ioversol confirmed under stress conditions. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 254.5-763.5 µg/mL (for Ioversol) |
| Accuracy (% Recovery) | 98.0% - 102.0% | ~100% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.729 µg/mL (for Ioversol) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 2.376 µg/mL (for Ioversol) |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | The method is robust for small variations in flow rate and mobile phase composition. |
HPLC-ICP-MS Method Validation Data (for Ioversol Related Compounds A & B[1])
| Validation Parameter | Result (Compound A) | Result (Compound B) |
| Linearity (Range) | 0.3-15 µM (for Iodine) | 0.3-15 µM (for Iodine) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Quantitation (LOQ) | 0.022 µM | 0.026 µM |
| Accuracy (% Recovery) | 95-107% | 95-107% |
| Precision (% RSD) | ≤ 3.9% | ≤ 3.9% |
Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for the validation of an HPLC method according to ICH guidelines.
Conclusion
This guide provides a comparative overview of a proposed HPLC-UV method and an established HPLC-ICP-MS method for the analysis of this compound and related compounds. The HPLC-UV method, adapted from a stability-indicating assay for the parent drug, offers a straightforward and robust approach suitable for routine quality control. The HPLC-ICP-MS method provides higher sensitivity and is an excellent alternative or complementary technique, especially for trace-level quantification, as it is structure-independent and does not require analytical standards.[1] The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, availability of instrumentation, and the context of the drug development phase.
References
Inter-Laboratory Comparison of Ioversol Stability Testing Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the stability of Ioversol, a non-ionic, water-soluble radiographic contrast agent. The stability of Ioversol is a critical quality attribute, and robust analytical methods are necessary to ensure its safety and efficacy. This document details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and discusses its performance under various stress conditions. The information presented is collated from published studies and serves as a valuable resource for laboratories involved in the quality control and formulation development of Ioversol.
Data Presentation: Comparative Stability of Ioversol
The stability of Ioversol was evaluated using a stability-indicating HPLC method after subjecting it to forced degradation under several stress conditions, including acid, base, oxidation, heat, and photolysis. The extent of degradation varies significantly with the applied stress, indicating specific degradation pathways.
Table 1: Summary of Ioversol Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | 12.5 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | 18.2 |
| Oxidation | 30% H₂O₂ | 24 hours | 80°C | 15.8 |
| Thermal Degradation | Water | 24 hours | 80°C | 8.9 |
| Photolytic Degradation | UV Light | 7 days | Ambient | 25.4 |
Data compiled from a study by Babu S, et al. (2019).[1][2]
The order of stability of Ioversol under the tested conditions was found to be: Water > Acid > Oxidation > Base > Photo.[2]
Table 2: Performance Characteristics of a Validated Stability-Indicating HPLC-DAD Method for Ioversol
| Parameter | Result |
| Linearity Range (µg/mL) | 254.5 - 763.5 |
| Limit of Detection (LOD) (µg/mL) | 0.729 |
| Limit of Quantification (LOQ) (µg/mL) | 2.376 |
| Accuracy (% Recovery) | ~100% |
| Precision (% RSD) | < 2.0% |
| Retention Time (min) | 4.11 |
This method demonstrates good linearity, sensitivity, accuracy, and precision, making it suitable for routine quality control and stability studies.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability testing. The following sections describe the protocols for the stability-indicating HPLC method and forced degradation studies for Ioversol.
1. Stability-Indicating HPLC-DAD Method
This method is designed to separate and quantify Ioversol from its degradation products, process impurities, and excipients.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of water and methanol (B129727) in a 90:10 (v/v) ratio.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dilute the Ioversol bulk drug or injection formulation with the mobile phase to achieve a concentration within the linearity range (e.g., 500 µg/mL).
2. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[3][4]
-
General Procedure: Prepare a stock solution of Ioversol (e.g., 1 mg/mL). Subject aliquots of this solution to the stress conditions outlined below. After the specified duration, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Acid Hydrolysis: Mix the Ioversol stock solution with an equal volume of 0.1 N HCl and keep at 80°C for 24 hours.
-
Base Hydrolysis: Mix the Ioversol stock solution with an equal volume of 0.1 N NaOH and keep at 80°C for 24 hours.
-
Oxidative Degradation: Mix the Ioversol stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂) and keep at 80°C for 24 hours.
-
Thermal Degradation: Heat the Ioversol stock solution (in water) at 80°C for 24 hours.
-
Photolytic Degradation: Expose the Ioversol stock solution to UV light (e.g., in a photostability chamber) for 7 days. A control sample should be kept in the dark.
Mandatory Visualization
The following diagrams illustrate the workflow for developing a stability-indicating method and the process of forced degradation.
Caption: Workflow for Forced Degradation Study of Ioversol.
References
A Comparative Guide to Ioversol Hydrolysate-1 and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ioversol hydrolysate-1 and other potential degradation products of the non-ionic, iodinated contrast agent, Ioversol. The stability of Ioversol is a critical factor in its safety and efficacy, as the formation of degradation products can potentially alter its physicochemical properties and biological effects. This document summarizes the available data on these compounds, outlines experimental protocols for their generation and analysis, and discusses their potential biological implications.
Introduction to Ioversol and its Degradation
Ioversol is a widely used X-ray contrast medium designed for intravascular administration.[1][2] Its chemical structure, a tri-iodinated benzene (B151609) ring with hydrophilic side chains, is engineered for high water solubility, low osmolality, and chemical stability.[1] However, like all pharmaceutical compounds, Ioversol can degrade when exposed to stress conditions such as hydrolysis, oxidation, heat, and light. This degradation can lead to the formation of various related compounds and impurities.
Degradation pathways for iodinated contrast media (ICM) are known to include deiodination, dehydration, decarboxylation, cleavage of amide bonds, and oxidation of alcohol groups.[3] For Ioversol, hydrolytic degradation is a key pathway, leading to the formation of compounds like this compound. While the parent compound, Ioversol, is considered to have a favorable safety profile, the toxicological properties of its degradation products are not as well-characterized. Some studies on other ICMs suggest that degradation products could be more cytotoxic or genotoxic than the parent compound.[3][4]
Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes the known information on characterized Ioversol-related compounds and provides a framework for further investigation through forced degradation studies.
Physicochemical Properties of Ioversol and Known Related Compounds
Direct comparative data on the physicochemical properties of all potential Ioversol degradation products is scarce. However, data for the parent drug, Ioversol, and its known related compounds as defined by the United States Pharmacopeia (USP) are available. This compound is also a known entity, though detailed comparative data is limited.
| Property | Ioversol (Parent Drug) | This compound | Ioversol Related Compound A | Ioversol Related Compound B |
| Synonym | N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide | N-Desmethyl Iomeprol | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | N,N′-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)carbamoyl]methoxy}-2,4,6-triiodoisophthalamide |
| CAS Number | 87771-40-2 | 77868-40-7 | 76801-93-9 | 104517-96-6 |
| Molecular Formula | C₁₈H₂₄I₃N₃O₉ | C₁₆H₂₀I₃N₃O₈ | C₁₄H₁₈I₃N₃O₆ | C₁₈H₂₄I₃N₃O₉ |
| Molecular Weight | 807.11 g/mol | 763.06 g/mol | 705.02 g/mol | 807.11 g/mol |
| Primary Type | Active Pharmaceutical Ingredient | Hydrolytic Degradation Product | Process Impurity / Potential Degradant | Process Impurity / Potential Degradant |
Biological and Toxicological Profile
Ioversol (Parent Compound)
Ioversol is generally well-tolerated.[5] The primary safety concern associated with iodinated contrast media is contrast-induced nephropathy (CIN), a form of acute kidney injury.[6][7] The pathophysiology of CIN is multifactorial and is primarily attributed to the parent drug, involving mechanisms such as renal vasoconstriction, medullary hypoxia, formation of reactive oxygen species (ROS), and direct cytotoxicity to renal tubular cells.[6][8]
Degradation Products
There is a significant lack of specific data on the biological activity and toxicity of individual Ioversol degradation products. However, general concerns for the degradation products of ICMs include:
-
Increased Cytotoxicity: Degradation can lead to the formation of compounds that are more harmful to cells than the parent drug.[3]
-
Genotoxicity: Photochemical degradation of some ICMs has been shown to produce mutagenic and genotoxic products.[4]
-
Altered Pharmacokinetics: Changes in the chemical structure could affect the distribution, metabolism, and excretion of the compounds, potentially leading to prolonged exposure or accumulation in tissues.
Further research is required to isolate and characterize individual degradation products of Ioversol and to evaluate their specific toxicological profiles.
Experimental Protocols
Proposed Forced Degradation Study of Ioversol
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following is a proposed protocol for Ioversol based on general ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Ioversol at a concentration of 1 mg/mL in a suitable solvent (e.g., water for injection).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for up to 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours.
-
Thermal Degradation: Store the stock solution at 80°C, protected from light, for up to 72 hours. A solid-state thermal degradation study should also be performed on the Ioversol powder.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
Analytical Method for Ioversol and Related Compounds (Based on USP Monograph)
This method is suitable for the separation and quantification of Ioversol and its known related compounds A and B.
1. Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph (HPLC).
-
Detector: UV detector set at 254 nm.
-
Column: L7 packing (octylsilane chemically bonded to porous silica), 4.6-mm × 25-cm.
-
Column Temperature: 35°C.
-
Mobile Phase: A degassed mixture of water and acetonitrile (B52724) (99.5:0.5).
-
Flow Rate: To be optimized for the specific system.
-
Injection Volume: Approximately 50 µL.
2. Preparation of Solutions:
-
Test Solution: Prepare a solution of Ioversol in water at a known concentration (e.g., 1.0 mg/mL).
-
Standard Solution: Prepare a solution in water containing accurately known concentrations of USP Ioversol Related Compound A RS (e.g., 1.0 µg/mL) and USP Ioversol Related Compound B RS (e.g., 5.0 µg/mL).
3. System Suitability:
-
Inject the Standard solution. The resolution between the peaks for Ioversol related compound A and Ioversol related compound B should be not less than 2.0. The relative standard deviation for replicate injections should be not more than 5%.
4. Procedure:
-
Separately inject equal volumes of the Standard solution and the Test solution.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of each related compound in the Ioversol sample.
Visualizations
The following diagrams illustrate the general experimental workflow for a forced degradation study and a conceptual diagram of the potential biological impact of contrast media on renal cells.
Caption: Workflow for Ioversol Forced Degradation Study.
Caption: Potential Pathways of Contrast Media-Induced Nephrotoxicity.
Conclusion
The comprehensive characterization of Ioversol's degradation profile is essential for ensuring its quality, safety, and efficacy. While this compound is a known hydrolytic degradation product, there is a notable absence of direct comparative studies against other degradation species. The provided experimental frameworks for forced degradation and analysis offer a starting point for researchers to generate this critical data. Understanding the stability of Ioversol and the potential biological impact of its degradation products will allow for the development of more robust formulations and handling procedures, ultimately benefiting patient safety. Future research should focus on isolating and identifying unknown degradation products and performing detailed toxicological assessments to create a complete stability and safety profile for Ioversol.
References
- 1. Ioversol | C18H24I3N3O9 | CID 3741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ioversol - Wikipedia [en.wikipedia.org]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Contrast-induced nephropathy: pharmacology, pathophysiology and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrast-induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Ioversol Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of impurities in Ioversol, a non-ionic, low-osmolar iodinated contrast agent.[1] Ensuring the purity of Ioversol is critical for its safety and efficacy in diagnostic imaging procedures.[1] This document outlines the experimental methodologies and performance data to assist in the selection and validation of the most appropriate analytical technique for impurity profiling.
Data Presentation: Performance Characteristics
The following table summarizes the typical quantitative performance data for HPLC and LC-MS methods in the context of pharmaceutical impurity analysis. The HPLC data is based on a published stability-indicating method for Ioversol, while the LC-MS data represents expected performance for trace-level impurity quantification.
| Performance Parameter | HPLC with UV/DAD Detection | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.7 µg/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~2.4 µg/mL | ~0.3 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 10.0% at LOQ |
| Specificity | Good; relies on chromatographic separation. Potential for co-elution. | Excellent; provides mass-to-charge ratio for definitive identification. |
| Identification Capability | Based on retention time comparison with reference standards. | Provides molecular weight and structural information for known and unknown impurities.[2][3][4] |
Experimental Protocols
HPLC Method for Ioversol Impurity Analysis
This protocol is based on a validated stability-indicating HPLC method for the determination of Ioversol.[5][6]
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of water and methanol (B129727) (90:10 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 50 µL.[6]
-
Column Temperature: 35°C.[6]
-
Sample Preparation: Dissolve the Ioversol sample in the mobile phase to a known concentration (e.g., 500 µg/mL).
Representative LC-MS Method for Ioversol Impurity Analysis
This protocol describes a typical approach for the sensitive detection and identification of Ioversol impurities.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to cover a broad range of potential impurities.
-
Mass Analysis:
-
Full Scan: To detect all ionizable species.
-
Tandem MS (MS/MS): To obtain structural information for impurity identification by fragmenting precursor ions.
-
-
Sample Preparation: Dissolve the Ioversol sample in the initial mobile phase composition to a known concentration.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods for Ioversol impurity analysis.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Objective Comparison
HPLC with UV/DAD Detection remains a robust and reliable workhorse for routine quality control (QC) of Ioversol. Its advantages include:
-
Simplicity and Cost-Effectiveness: HPLC systems are widely available and less expensive to operate and maintain than LC-MS systems.[7]
-
Robustness: Well-established methods demonstrate good precision and accuracy for quantifying known impurities.[5]
-
Regulatory Acceptance: HPLC-UV methods are standard in pharmacopeias for release testing.[8][9]
However, HPLC has limitations:
-
Limited Specificity: Co-eluting impurities can lead to inaccurate quantification. Peak identification relies solely on retention time, which is not definitive.
-
Lower Sensitivity: It may not be suitable for detecting and quantifying trace-level impurities, especially potent or genotoxic ones.
LC-MS offers significant advantages, particularly for in-depth impurity analysis during drug development and investigation:
-
High Specificity and Sensitivity: Mass spectrometry provides an additional dimension of data (mass-to-charge ratio), allowing for unambiguous peak identification and the detection of impurities at much lower levels than HPLC-UV.[3]
-
Identification of Unknowns: LC-MS/MS is the most powerful technique for characterizing the structure of unknown impurities, which is crucial for safety assessment.[2][10]
-
Comprehensive Profiling: It can detect a wider range of impurities, including those that lack a UV chromophore.
The primary disadvantages of LC-MS are:
-
Complexity and Cost: The instrumentation is more complex and expensive to acquire and maintain.
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the target analytes, potentially affecting quantification.
Conclusion
For routine quality control and release testing of Ioversol, a validated HPLC method provides a reliable and cost-effective solution for monitoring known impurities against established specifications. However, for comprehensive impurity profiling, method development, validation, and the investigation of out-of-specification results, LC-MS is an invaluable and superior technique.
A cross-validation approach leverages the strengths of both methods. LC-MS can be used to identify and characterize all potential impurities, including novel degradation products. This information can then be used to refine and confirm the specificity of the routine HPLC method, ensuring that it is capable of separating all critical impurities from the main Ioversol peak and each other. This integrated strategy ensures the generation of reliable and comprehensive data, ultimately safeguarding the quality and safety of Ioversol.
References
- 1. veeprho.com [veeprho.com]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Identifying and elucidating impurity species [rssl.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. uspnf.com [uspnf.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Accuracy and Precision of the Ioversol Hydrolysate-1 Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount for ensuring the quality and reliability of pharmaceutical products. This guide provides a comparative analysis of the Ioversol hydrolysate-1 reference standard, focusing on its accuracy and precision. This document outlines the expected performance of this reference standard against established analytical methods and pharmacopeial guidelines, supported by experimental protocols and data presentation.
Data Presentation: Performance Comparison
The following table summarizes the typical analytical performance data for a qualified chemical reference standard, such as this compound, and compares it with the performance parameters of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ioversol. This comparison provides a benchmark for the expected accuracy and precision of the reference standard.
| Parameter | This compound Reference Standard (Typical) | Validated HPLC-DAD Method for Ioversol Assay[1] |
| Accuracy (as Purity) | ≥ 99.5% | Mean Recovery: 100.49%[1] |
| Precision (as %RSD) | ≤ 2.0% | 0.715%[1] |
Note: The data for the this compound reference standard is based on typical quality specifications for pharmaceutical reference standards. Specific values are provided on the Certificate of Analysis for each batch.
Experimental Protocols
The determination of accuracy and precision for a reference standard like this compound is conducted through rigorous analytical method validation. The protocols are guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5][6]
Determination of Accuracy (as Purity)
The accuracy of a chemical reference standard is typically established by a combination of analytical techniques to determine its purity. A common approach is a mass balance method, where the purity is calculated by subtracting the percentage of all identified impurities from 100%.
Experimental Protocol for Purity Determination by HPLC:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare a sample solution of the reference standard at a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size) or equivalent.[1]
-
Mobile Phase: A gradient or isocratic mixture of water and methanol (B129727) (e.g., 90:10 v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area of the main component and any impurities.
-
The percentage of each impurity is calculated relative to the main peak area.
-
The purity of the reference standard is determined by subtracting the sum of the percentages of all impurities from 100%.
-
Determination of Precision
Precision is the measure of the repeatability of the analytical method. It is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Experimental Protocol for Precision Assessment:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent sample solutions of the this compound reference standard at the same concentration.
-
Inject each solution into the HPLC system under the same conditions.
-
Calculate the mean and standard deviation of the peak areas.
-
The repeatability is expressed as the RSD (%RSD = (Standard Deviation / Mean) * 100). A typical acceptance criterion is an RSD of ≤ 2.0%.[1]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different sets of experiments to assess the ruggedness of the method.
-
Visualizations
Experimental Workflow for Reference Standard Qualification
The following diagram illustrates the general workflow for the qualification of a chemical reference standard, from material acquisition to the final certification.
Caption: Workflow for the qualification of a chemical reference standard.
Signaling Pathway for Analytical Method Validation
The following diagram illustrates the logical relationship between different validation parameters as outlined in the ICH Q2(R1) guideline.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
A Comparative Guide to Method Transfer for Ioversol Stability-Indicating Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the stability-indicating analysis of Ioversol, a non-ionic, water-soluble radiographic contrast agent. It focuses on the transfer from traditional High-Performance Liquid Chromatography (HPLC) to modern Ultra-Performance Liquid Chromatography (UPLC) systems, offering supporting data and detailed experimental protocols. The objective is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable analytical method for their needs, ensuring accuracy, efficiency, and regulatory compliance.
Comparison of Stability-Indicating Assay Methods: HPLC vs. UPLC
The choice of analytical technology is critical for the efficient and accurate assessment of drug stability. While HPLC has been the standard for many years, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1][2][3] This section compares a validated HPLC method for Ioversol with a projected UPLC equivalent, highlighting the expected performance enhancements.
Data Presentation: Performance Comparison
The following table summarizes the performance of a validated HPLC method and the projected performance of a UPLC method for the stability-indicating analysis of Ioversol.
| Parameter | HPLC Method [4][5][6] | Projected UPLC Method (Based on technology advantages[1][7][8]) | Alternative Method: USP Potentiometric Titration [4] |
| Principle | Reverse-Phase Chromatography | Reverse-Phase Chromatography | Titration with Silver Nitrate |
| Instrumentation | HPLC with DAD/UV Detector | UPLC with DAD/UV Detector | Potentiometer with Silver-Silver Chloride and Silver Billet Electrodes |
| Column | Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Not Applicable |
| Mobile Phase | Water:Methanol (B129727) (90:10 v/v) | Acetonitrile:Water (gradient) | 0.05 N Silver Nitrate |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Not Applicable |
| Run Time | ~10 minutes | < 3 minutes | Not Applicable |
| Detection Wavelength | 254 nm | 254 nm | Not Applicable |
| Linearity Range | 254.5 - 763.5 µg/mL | Expected wider dynamic range | Not Applicable |
| LOD | 0.729 µg/mL | Expected < 0.2 µg/mL | Not Applicable |
| LOQ | 2.376 µg/mL | Expected < 0.7 µg/mL | Not Applicable |
| Accuracy (% Recovery) | ~100.49% | Expected ≥ 98-102% | High |
| Precision (%RSD) | < 2.0% | Expected < 1.0% | High |
| Specificity | Stability-indicating (separates from degradation products) | Enhanced separation of degradation products | Not stability-indicating |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. This section provides the protocols for the HPLC stability-indicating assay, forced degradation studies, and a template for method transfer.
HPLC Stability-Indicating Method for Ioversol[4][5]
This method is validated for the quantification of Ioversol in bulk and injection dosage forms.
Chromatographic Conditions:
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Zodiac Phenyl C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of water and methanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Ioversol reference standard in the mobile phase to obtain a concentration of 500 µg/mL.
-
Prepare a series of dilutions from the stock solution to establish the linearity range (e.g., 250, 400, 500, 600, 750 µg/mL).
Sample Solution Preparation (for Injection Dosage Form):
-
Dilute the Ioversol injection formulation with the mobile phase to achieve a final concentration within the linearity range (e.g., 500 µg/mL).
Forced Degradation Studies[7][9]
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7]
General Procedure: Prepare a stock solution of Ioversol at a concentration of 1 mg/mL. Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the Ioversol stock solution and heat at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH to the Ioversol stock solution and heat at 80°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 30% H₂O₂ to the Ioversol stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the Ioversol stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the Ioversol stock solution to UV light (254 nm) for 48 hours.
After the specified time, dilute the stressed samples with the mobile phase and analyze using the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
Protocol for Method Transfer: HPLC to UPLC
This section outlines a general protocol for transferring the Ioversol HPLC method to a UPLC system.
Objective: To transfer the validated HPLC stability-indicating method for Ioversol to a UPLC system and verify that the UPLC method provides equivalent or superior performance in terms of specificity, linearity, accuracy, and precision.
Scope: This protocol applies to the transfer of the Ioversol assay and related substances method from the originating laboratory's HPLC system to the receiving laboratory's UPLC system.
Responsibilities:
-
Originating Laboratory: Provide the validated HPLC method, validation reports, reference standards, and any critical operational details.
-
Receiving Laboratory: Execute the method transfer protocol, perform the necessary experiments, and generate the method transfer report.
Materials and Instrumentation:
-
Ioversol Reference Standard
-
Ioversol Drug Product (same lot for both labs)
-
Forced degradation samples of Ioversol
-
UPLC system with DAD/UV detector
-
Analytical balance, volumetric glassware, etc.
Experimental Design (Comparative Study):
-
Method Familiarization: The receiving laboratory's analyst should run the original HPLC method on their UPLC system (if compatible) or a comparable HPLC to get familiar with the procedure.
-
UPLC Method Development (based on HPLC method):
-
Select a UPLC column with similar chemistry but smaller particle size (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Scale the column dimensions and adjust the flow rate according to the principles of method transfer.
-
Adjust the gradient to ensure adequate separation of Ioversol from its degradation products in a shorter run time.
-
-
Comparative Analysis: Both the originating and receiving laboratories will analyze the same three lots of Ioversol drug product in triplicate.
-
Analysis of Forced Degradation Samples: The receiving laboratory will analyze the forced degradation samples to confirm the specificity and peak purity of the UPLC method.
Acceptance Criteria for Method Transfer:
| Test | Acceptance Criteria |
| System Suitability | Tailing factor for Ioversol peak: ≤ 2.0Theoretical plates: ≥ 2000%RSD of replicate injections: ≤ 2.0% |
| Assay | The mean assay results from both laboratories should not differ by more than 2.0%.The %RSD of the results from the receiving laboratory should be ≤ 2.0%. |
| Related Substances | For known impurities, the difference in the mean results between the two laboratories should not exceed 0.05% for levels ≤ 0.5% and 10% for levels > 0.5%.For unknown impurities, a qualitative comparison of chromatograms should show a similar impurity profile. |
| Accuracy (Recovery) | The mean recovery of spiked impurities (if applicable) should be within 80-120%.[10] |
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
References
- 1. gmpsop.com [gmpsop.com]
- 2. apv-mainz.de [apv-mainz.de]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Ioversol in Injection Dosage form Using HPLC: Stability Indicting Method Development and Validation [ps.tbzmed.ac.ir]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Comparison between HPLC and UPLC: Significance and symbolism [wisdomlib.org]
- 10. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
Comparative Guide to the Quantification of Ioversol Hydrolysate-1: Linearity and Range Determination
This guide provides a comparative analysis of two high-performance liquid chromatography (HPLC) based methods for the quantification of Ioversol-related impurities, which can be adapted for Ioversol hydrolysate-1. The comparison focuses on the critical validation parameters of linearity and range, offering researchers, scientists, and drug development professionals a basis for selecting an appropriate analytical strategy. The methods discussed are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC-DAD and HPLC-ICP-MS for the analysis of Ioversol and its related compounds. This data provides a benchmark for establishing a method for this compound.
| Parameter | HPLC-DAD for Ioversol Quantification | HPLC-ICP-MS for Ioversol Related Compounds A & B Quantification |
| Linearity Range | 254.5 - 763.5 µg/mL[1][2] | 0.3 - 15 µM[3] |
| Correlation Coefficient (r²) | ≥ 0.999[4] | > 0.999[3] |
| Limit of Quantification (LOQ) | 2.376 µg/mL[1][2] | 0.022 µM (Compound A), 0.026 µM (Compound B)[3] |
| Limit of Detection (LOD) | 0.729 µg/mL[1][2] | Not Reported |
| Accuracy (% Recovery) | ~100%[1][2] | 95 - 107%[3] |
| Precision (% RSD) | ≤ 2.0%[1][2] | ≤ 3.9%[3] |
Experimental Protocols
Detailed methodologies for the two comparative analytical techniques are provided below. These protocols can be adapted for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of Ioversol and its impurities in bulk and injection dosage forms.[1]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of Ioversol reference standard in the mobile phase.
-
Perform serial dilutions to prepare a minimum of five standard solutions covering the desired concentration range (e.g., 50% to 150% of the expected impurity concentration).[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ioversol sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Linearity and Range Determination:
-
Inject each standard solution in triplicate.[6]
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). An r² value of ≥0.999 is generally considered acceptable.[4][7]
-
The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[5]
-
Method 2: High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method offers high sensitivity and specificity for the quantification of iodine-containing impurities and does not require analytical standards for each impurity.[3]
-
Chromatographic System:
-
ICP-MS System:
-
Monitored Isotope: m/z 127 for Iodine[3]
-
Gas Flows and RF Power: Optimized for maximum sensitivity for iodine.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of a suitable iodine-containing standard (e.g., potassium iodide) in a suitable solvent.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.[3]
-
-
Sample Preparation:
-
Dissolve the Ioversol sample in a suitable solvent to a known concentration.
-
Filter the sample solution before injection.
-
-
Linearity and Range Determination:
-
Inject each calibration standard and the sample solution.
-
Create a calibration curve by plotting the instrument response (counts per second) for ¹²⁷I against the concentration of the iodine standard.
-
Calculate the concentration of this compound in the sample based on its iodine content and the calibration curve.
-
The linearity and range are established from the calibration curve, with a correlation coefficient greater than 0.999 being desirable.[3]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: HPLC-DAD experimental workflow for this compound quantification.
Caption: HPLC-ICP-MS experimental workflow for this compound quantification.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. industrialpharmacist.com [industrialpharmacist.com]
Detecting Ioversol Hydrolysate-1: A Comparative Guide to Analytical Limits
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the analytical limits for detecting and quantifying Ioversol and its potential hydrolytic degradation product, Ioversol hydrolysate-1. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and compare it with the more sensitive High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).
Ioversol, a non-ionic, iodinated contrast agent, can undergo hydrolysis, leading to the formation of degradation products such as this compound. The ability to detect and quantify these impurities at low levels is crucial for quality control and safety assessment. This guide summarizes the available data on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ioversol and its related compounds, providing insights into the capabilities of different analytical methodologies.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of analytical methods for Ioversol and its degradation products varies significantly depending on the detection technique employed. The following table summarizes the reported LOD and LOQ values for Ioversol using a stability-indicating HPLC-UV method and for Ioversol-related compounds, which can serve as a proxy for this compound, using a highly sensitive HPLC-ICP-MS method.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Ioversol | HPLC-UV[1][2] | 0.7291 µg/mL[1] | 2.376 µg/mL[1][2] |
| Ioversol Related Compound A | HPLC-ICP-MS[3] | Not Reported | 0.022 µM[3] |
| Ioversol Related Compound B | HPLC-ICP-MS[3] | Not Reported | 0.026 µM[3] |
Experimental Protocols
A detailed understanding of the experimental setup is essential for replicating and comparing results. Below are the methodologies for the stability-indicating HPLC-UV method used for the analysis of Ioversol and its degradation products.
Stability-Indicating HPLC-UV Method for Ioversol
This method is designed to separate Ioversol from its potential degradation products formed under various stress conditions, including hydrolysis.
Chromatographic Conditions:
-
Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µ particle size)[1]
-
Mobile Phase: Water-methanol (90:10 by volume)[1]
-
Elution: Isocratic[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Forced Degradation Study:
To generate potential degradation products, Ioversol is subjected to stress conditions as follows:
-
Acid Hydrolysis: 0.1N HCl at room temperature for 24 hours.[1]
-
Base Hydrolysis: 0.1N NaOH at room temperature for 24 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Heating at 60°C for 3 hours.[1]
-
Photolytic Degradation: Exposure to UV light for 7 hours.[1]
Following the stress exposure, the solutions are neutralized (for acid and base hydrolysis) and diluted with the mobile phase to an appropriate concentration for HPLC analysis.[1]
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, such as the stability-indicating HPLC method described.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
The choice of analytical method significantly impacts the ability to detect and quantify this compound and other related impurities. While HPLC-UV is a robust and widely used technique for routine quality control of the parent drug, more sensitive methods like HPLC-ICP-MS are necessary for the determination of trace-level degradation products. The provided experimental protocol for the stability-indicating HPLC-UV method serves as a foundational approach for monitoring the stability of Ioversol and identifying the presence of its hydrolysates. For stringent quality control and in-depth impurity profiling, the adoption of more advanced analytical technologies is recommended.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Ioversol Hydrolysate-1
Personal Protective Equipment (PPE)
When handling Ioversol hydrolysate-1, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Safety glasses with side shields are essential to protect against splashes.[2] In work areas, an eye wash fountain and quick-drench facilities should be readily accessible.[2]
-
Skin Protection: Wear protective gloves and clean, body-covering clothing to prevent skin contact.[2] Promptly remove the substance from skin, eyes, and clothing.[2]
-
Respiratory Protection: Under normal conditions with adequate ventilation, personal respirator usage is not expected to be required.[2]
Health Hazard Information
Based on the data for Ioversol injection, this compound is not considered a hazardous substance under the OSHA Hazard Communication Standard.[2] However, it is crucial to adhere to good laboratory and personal hygiene procedures and avoid all unnecessary exposure.[2]
Potential Health Effects:
-
Eye Contact: Splashes may cause mechanical irritation, although no adverse effects are expected.[2]
-
Skin Contact: No adverse health effects are expected.[3] Minor skin irritation may occur upon contact.[3]
-
Ingestion: Swallowing large amounts may lead to gastrointestinal disturbances.[2][3]
-
Inhalation: Not expected to be a health hazard via inhalation.[2]
-
Chronic Exposure: No adverse effects are expected from chronic exposure.[2]
-
Allergies: Individuals with an allergy to iodine or iodinated substances may experience an allergic reaction.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[2]
-
Skin Contact: Wash the exposed area with soap and water. If irritation develops, get medical advice.[2]
-
Ingestion: If large amounts are swallowed, give water to drink and seek medical advice.[2]
-
Inhalation: First aid measures are not expected to be required.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage. The properties listed below are based on Ioversol injection.
| Property | Value |
| Appearance | Clear, colorless to pale yellow solution[2] |
| Odor | Odorless[2] |
| Solubility | Very soluble in water[2] |
| Boiling Point | Approximately 100°C (212°F)[2] |
| Melting Point | Approximately 0°C (32°F)[2] |
| Stability | Stable under ordinary conditions of use and storage. Light sensitive.[2] |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid all unnecessary exposure.[2]
-
Storage: Store at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[2] Protect from light.[2]
Spill and Disposal Procedures
In the event of a spill, prompt and correct action is necessary to mitigate any potential hazards.
Spill Cleanup:
-
Small Spills: Can be mopped up or flushed to a sewer.
-
Large Spills: Should be collected for disposal or absorbed with an inert material and containerized for disposal.[2] Flush any remaining residue with copious amounts of water.[2] Ensure compliance with local, state, and federal regulations.[2]
Disposal:
-
Collected spills may be flushed to the sewer with large amounts of water.[2]
-
Containerized material may be disposed of in an approved waste facility.[2] If the waste is mixed with medical waste, such as blood or sharps, it must be handled as a biohazard and disposed of accordingly.[2]
Emergency Spill Response Workflow
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
